ZN-c5
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C26H24F2N2O2 |
|---|---|
分子量 |
434.5 g/mol |
IUPAC 名称 |
(E)-3-[4-[(1R,3R)-2-(1-bicyclo[1.1.1]pentanyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3,5-difluorophenyl]prop-2-enoic acid |
InChI |
InChI=1S/C26H24F2N2O2/c1-14-8-18-17-4-2-3-5-21(17)29-24(18)25(30(14)26-11-16(12-26)13-26)23-19(27)9-15(10-20(23)28)6-7-22(31)32/h2-7,9-10,14,16,25,29H,8,11-13H2,1H3,(H,31,32)/b7-6+/t14-,16?,25-,26?/m1/s1 |
InChI 键 |
HGFYTUMJTQXEII-JMAUQWQESA-N |
产品来源 |
United States |
Foundational & Exploratory
ZN-c5: A Technical Guide to a Novel Oral Selective Estrogen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZN-c5 is an investigational, orally bioavailable, selective estrogen receptor degrader (SERD) being developed for the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical anti-tumor activity of this compound. The information presented herein is intended to support further research and development efforts in the field of endocrine therapies for breast cancer.
Chemical Structure and Physicochemical Properties
This compound is a small molecule with a complex heterocyclic structure. Its chemical identity and key properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (E)-3-[4-[(1R,3R)-2-(1-Bicyclo[1.1.1]pentanyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3,5-difluorophenyl]prop-2-enoic acid[1] |
| CAS Number | 2136606-87-4[1] |
| Molecular Formula | C₂₆H₂₄F₂N₂O₂[1] |
| Molecular Weight | 434.18 g/mol [1] |
| InChI Key | HGFYTUMJTQXEII-JMAUQWQESA-N[1] |
| SMILES | C[C@@H]1CC2=C(--INVALID-LINK--C5=C(C=C(C=C5F)/C=C/C(=O)O)F)NC6=CC=CC=C26[3] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Solid |
| Purity | High (specific purity to be determined by batch) |
| Solubility | Soluble in organic solvents such as DMSO |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[1] |
Mechanism of Action: Estrogen Receptor Degradation
This compound is a selective estrogen receptor degrader (SERD). Its primary mechanism of action is to bind to the estrogen receptor alpha (ERα) and induce its degradation.[1] This action effectively eliminates the key driver of proliferation in ER+ breast cancer cells. The signaling pathway is depicted below.
The binding of this compound to ERα induces a conformational change in the receptor, marking it for ubiquitination and subsequent degradation by the proteasome. This prevents the translocation of the estrogen-ERα complex to the nucleus, thereby inhibiting the transcription of genes responsible for cancer cell proliferation and survival.
Preclinical Efficacy
The anti-tumor activity of this compound has been evaluated in preclinical models of ER+ breast cancer. Key findings from these studies are summarized below.
Table 3: In Vitro Potency of this compound
| Assay | Cell Line | IC₅₀ Value |
| ERα Degradation | Breast Cancer Cells | ~2–5 nM[1] |
| Inhibition of ER-driven Transcriptional Activity | Breast Cancer Cells | Low nanomolar range[1] |
Table 4: In Vivo Anti-Tumor Activity of this compound in Xenograft Models
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition |
| MCF-7 Orthotopic | This compound (oral) | 5 mg/kg | 89%[4][5] |
| MCF-7 Orthotopic | This compound (oral) | 10 mg/kg | 102%[4][5] |
| WHIM20 (Y537S ESR1 mutant) | This compound (oral) | 40 mg/kg | 64%[4][5] |
| WHIM20 (Y537S ESR1 mutant) | Fulvestrant | 200 mg/kg | 13%[4][5] |
Experimental Protocols
Detailed experimental protocols for proprietary drug development are typically not publicly disclosed. However, based on standard methodologies in the field, representative protocols for key experiments are provided below.
ERα Degradation Assay (Western Blot)
A generalized workflow for assessing ERα degradation is as follows:
In Vivo Xenograft Study
A typical workflow for an in vivo xenograft study to evaluate the anti-tumor efficacy of this compound is outlined below:
Clinical Development
This compound is currently being evaluated in Phase 1/2 clinical trials in patients with ER+/HER2- advanced or metastatic breast cancer, both as a single agent and in combination with other therapies such as CDK4/6 inhibitors.[2] Initial results have shown that this compound is generally well-tolerated and demonstrates encouraging anti-tumor activity in heavily pretreated patients.[1]
Conclusion
This compound is a promising oral SERD with potent ERα degradation activity and significant anti-tumor efficacy in preclinical models of ER+ breast cancer. Its oral bioavailability offers a potential advantage over the current standard-of-care injectable SERD, fulvestrant. Ongoing clinical trials will further elucidate the safety and efficacy profile of this compound and its potential role in the treatment of ER+ breast cancer.
References
- 1. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. What are ESR1 degraders and how do they work? [synapse.patsnap.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
The Discovery and Development of ZN-c5: A Next-Generation Oral SERD
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
ZN-c5 is a novel, orally bioavailable, selective estrogen receptor degrader (SERD) developed by Zentalis Pharmaceuticals for the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2] Engineered to overcome the limitations of existing endocrine therapies, this compound demonstrates potent antitumor activity, favorable pharmacokinetic properties, and a manageable safety profile in both preclinical models and clinical trials. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical and clinical development of this compound, intended for researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Novel Oral SERD
Endocrine therapy is the cornerstone of treatment for ER+ breast cancer. However, resistance to existing therapies, such as tamoxifen (B1202) and aromatase inhibitors, is a significant clinical challenge.[3] Fulvestrant, the first-in-class SERD, has demonstrated efficacy in patients who have progressed on other endocrine therapies, but its poor oral bioavailability necessitates intramuscular injections, which can be inconvenient and may not achieve optimal therapeutic exposures.[3] This has driven the development of orally bioavailable SERDs with improved pharmacokinetic and pharmacodynamic properties. This compound was designed to address this unmet need, offering the potential for a more effective and convenient treatment option for patients with ER+ breast cancer.[2]
Discovery of this compound: A Structure-Based Design Approach
The discovery of this compound stemmed from a strategic effort to design an oral SERD with optimized pharmacokinetics.[4] A key innovation in the molecular design of this compound is the incorporation of a bicyclo[1.1.1]pentane (BCP) ring system.[4] The BCP moiety serves as a bioisostere for a phenyl group, offering improved metabolic stability and physicochemical properties.[4] This design strategy led to the identification of compound 4, later designated this compound, which exhibited excellent cell potency and highly favorable in vitro ADME (absorption, distribution, metabolism, and excretion) properties across multiple species.[4]
Mechanism of Action
This compound is a potent antagonist and degrader of the estrogen receptor alpha (ERα).[3] In ER+ breast cancer cells, the binding of estrogen to ERα promotes tumor growth and proliferation. This compound binds to ERα, inducing a conformational change that marks the receptor for proteasomal degradation. This dual mechanism of action—antagonism and degradation—effectively shuts down ER signaling, leading to the inhibition of tumor growth.[3]
Estrogen Receptor Signaling Pathway
The following diagram illustrates the estrogen receptor signaling pathway and the point of intervention for this compound.
Preclinical Development
This compound has undergone extensive preclinical evaluation to characterize its efficacy, pharmacokinetics, and safety profile.
In Vitro Studies
This compound has demonstrated potent anti-proliferative activity in various ER+ breast cancer cell lines, including those with ESR1 mutations that confer resistance to other endocrine therapies.
Table 1: Preclinical In Vitro and In Vivo Efficacy of this compound
| Experiment | Model | This compound Dose/Concentration | Result |
| Tumor Growth Inhibition | MCF-7 Orthotopic Xenograft | 5 mg/kg (oral) | 89% inhibition[3] |
| 10 mg/kg (oral) | 102% inhibition[3] | ||
| Tumor Growth Inhibition | WHIM20 (Y537S ESR1 PDX) | 40 mg/kg | 64% inhibition[3] |
| Comparative TGI | WHIM20 (Y537S ESR1 PDX) | Fulvestrant 200 mg/kg | 13% inhibition[3] |
In Vivo Studies
In vivo studies in animal models have confirmed the potent antitumor activity of this compound. In the MCF-7 orthotopic tumor xenograft model, oral administration of this compound resulted in significant tumor growth inhibition.[3] Furthermore, in a patient-derived xenograft (PDX) model harboring a Y537S ESR1 mutation (WHIM20), this compound demonstrated superior antitumor activity compared to fulvestrant.[3]
Table 2: Preclinical Pharmacokinetic Profile of this compound
| Species | Parameter | Value |
| Multiple Preclinical Species | Oral Bioavailability | Excellent[1] |
| Breast Cancer Patients | Exposure vs. Fulvestrant | > 5-fold greater[5] |
Experimental Protocols
-
Cell Culture and Treatment: ER+ breast cancer cells (e.g., MCF-7) are cultured to 70-80% confluency. Cells are then treated with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against ERα, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Band intensities are quantified to determine the extent of ERα degradation.
-
Animal Model: Female immunodeficient mice (e.g., nude or NSG) are used.
-
Estrogen Supplementation: Due to the estrogen-dependency of MCF-7 cells, mice are supplemented with estrogen, typically via subcutaneous implantation of a slow-release estradiol (B170435) pellet one week prior to cell implantation.[6]
-
Cell Implantation: MCF-7 cells are harvested, resuspended in a suitable matrix (e.g., Matrigel), and injected into the mammary fat pad of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment groups and dosed orally with this compound or vehicle control.
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Clinical Development
This compound is being evaluated in a Phase 1/2 clinical trial (NCT03560531) in patients with ER+/HER2- advanced or metastatic breast cancer, both as a monotherapy and in combination with the CDK4/6 inhibitor palbociclib (B1678290).[7]
Phase 1/2 Study Design (NCT03560531)
This is an open-label, multicenter, dose-escalation and expansion study.[7] The primary objectives are to evaluate the safety, tolerability, and determine the maximum tolerated dose (MTD) or recommended Phase 2 dose (RP2D) of this compound.[8] Secondary objectives include assessing the pharmacokinetic profile and preliminary antitumor activity.[8]
Clinical Trial Workflow
Clinical Data
Table 3: Phase 1 Monotherapy Clinical Trial Results (NCT03560531)
| Parameter | Dose Cohorts (50-300 mg QD) | 50 mg QD Cohort |
| Number of Patients | 56 | 16 |
| Median Prior Lines of Treatment | 2 | Not specified |
| Clinical Benefit Rate (CBR) | 33% | 40% |
| Objective Response Rate (ORR) | 5% | Not specified |
| Partial Responses (PRs) | 2 (at 150 mg and 300 mg) | Not specified |
CBR is defined as a complete or partial response or stable disease for ≥ 24 weeks.
This compound has been well-tolerated in clinical trials, with a safety profile that suggests it could be a best-in-class oral SERD. The most common treatment-related adverse events include hot flashes and nausea.[9]
Combination Therapy
The combination of this compound with CDK4/6 inhibitors, such as palbociclib and abemaciclib, is being explored to overcome resistance to endocrine therapy.[2] Preclinical data suggest that this combination results in enhanced antitumor activity.[3] Clinical collaborations are underway to evaluate these combinations in patients with ER+/HER2- advanced breast cancer.[2]
Rationale for Combination Therapy
Conclusion
This compound is a promising, orally bioavailable SERD with a novel chemical scaffold that translates into a favorable pharmacokinetic and safety profile. Preclinical and clinical data have demonstrated its potent antitumor activity as a single agent and suggest potential for enhanced efficacy in combination with CDK4/6 inhibitors. The ongoing clinical development of this compound will further elucidate its role in the treatment landscape for patients with ER+/HER2- breast cancer.
References
- 1. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. Assays to Measure ER-Associated Degradation in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) with Improved Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Low Dose, Low Cost Estradiol Pellets Can Support MCF-7 Tumour Growth in Nude Mice without Bladder Symptoms | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. An emerging generation of endocrine therapies in breast cancer: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
ZN-c5: A Technical Guide to a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader (SERD)
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZN-c5 is a novel, orally bioavailable small molecule that acts as a potent and selective estrogen receptor degrader (SERD). Its primary therapeutic target is the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers. By binding to ERα, this compound not only antagonizes its function but also induces its degradation, thereby offering a powerful mechanism to combat estrogen-driven tumor growth. This document provides a comprehensive technical overview of this compound, including its binding affinity, detailed experimental protocols for its characterization, and its impact on downstream signaling pathways.
Core Subject: this compound Drug Target and Mechanism of Action
This compound is specifically designed to target and degrade the estrogen receptor alpha (ERα) . In ER-positive (ER+) breast cancer, the growth and proliferation of cancer cells are heavily dependent on the signaling pathways activated by the binding of estrogen to ERα. This compound functions as a SERD, a class of molecules that not only block the receptor's activity but also mark it for destruction by the cellular machinery. This dual mechanism of action—antagonism and degradation—makes this compound a promising therapeutic agent, particularly in cases of resistance to traditional endocrine therapies.[1]
The potent antagonism and degradative properties of this compound have been demonstrated in both in vitro and in vivo models.[1] Its high oral bioavailability represents a significant advantage over earlier SERDs, such as fulvestrant, which requires intramuscular injection.[1]
Quantitative Data: Binding Affinity and Potency
The efficacy of this compound is underscored by its potent activity in preclinical models. While specific dissociation constants (Kd) or inhibition constants (Ki) are not publicly available in the reviewed literature, the half-maximal inhibitory concentration (IC50) for ERα degradation and the inhibition of ER-driven transcriptional activity have been reported to be in the low nanomolar range.
| Parameter | Value | Cell-Based Assay Context |
| IC50 | ~ 2–5 nM | ERα degradation and inhibition of ER-driven transcriptional activity |
This low nanomolar potency indicates a high affinity of this compound for its target, ERα, and its effectiveness in promoting its degradation at clinically relevant concentrations.
Experimental Protocols
The following protocols are representative of the methodologies used to characterize the binding affinity and degradation potential of SERDs like this compound.
Competitive Radioligand Binding Assay for ERα
This assay is designed to determine the binding affinity of a test compound (e.g., this compound) to the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Rat uterine cytosol (as a source of ERα)[2]
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[2]
-
Radiolabeled estradiol (B170435) ([³H]-E2)[2]
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compound (this compound)
-
Hydroxylapatite slurry
-
Scintillation fluid and counter
Procedure:
-
Prepare rat uterine cytosol by homogenizing uteri from ovariectomized rats in ice-cold TEDG buffer.[2]
-
Centrifuge the homogenate to obtain the cytosolic fraction containing ERα.[2]
-
In assay tubes, combine a fixed concentration of [³H]-E2 with varying concentrations of the unlabeled competitor (this compound or 17β-estradiol for the standard curve).
-
Add the uterine cytosol preparation to each tube and incubate to allow for competitive binding to reach equilibrium.
-
Separate bound from unbound radioligand by adding hydroxylapatite slurry, which binds the receptor-ligand complexes.
-
Wash the pellet and measure the radioactivity of the bound [³H]-E2 using a scintillation counter.
-
Plot the percentage of bound [³H]-E2 against the log concentration of the competitor to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Western Blot Analysis for ERα Degradation
This method is used to visualize and quantify the degradation of ERα protein in cancer cells following treatment with this compound.
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture MCF-7 cells to a suitable confluency.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against ERα.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of ERα degradation at different this compound concentrations.
Signaling Pathways and Visualizations
This compound exerts its therapeutic effect by disrupting the estrogen receptor signaling pathway. The degradation of ERα prevents the transcription of estrogen-responsive genes that are critical for the growth and survival of ER+ breast cancer cells.
This compound Mechanism of Action
The following diagram illustrates the mechanism by which this compound leads to the degradation of ERα and the subsequent inhibition of target gene transcription.
References
ZN-c5: A Technical Guide to a Novel Oral Selective Estrogen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZN-c5 is an investigational, orally bioavailable, small molecule selective estrogen receptor degrader (SERD) being developed for the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] This form of breast cancer is dependent on the estrogen receptor for its growth and survival.[3] this compound has demonstrated potent anti-tumor activity in preclinical models and has shown promising clinical activity and a favorable safety profile in early clinical trials.[3][4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and experimental methodologies.
Core Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism of action: it acts as both an antagonist and a degrader of the estrogen receptor alpha (ERα).[3] By binding to ERα, this compound blocks the receptor's transcriptional activity, preventing the expression of genes that promote cell proliferation.[6][7][8] Furthermore, this binding induces a conformational change in the ERα protein, targeting it for ubiquitination and subsequent degradation by the proteasome.[6][8] This leads to a significant reduction in the overall levels of ERα protein within the cancer cells, thereby effectively shutting down the estrogen signaling pathway that drives tumor growth.[6][8]
Signaling Pathway
The binding of this compound to the estrogen receptor initiates a cascade of events that ultimately leads to the degradation of the receptor and the inhibition of downstream signaling. This process is crucial for its anti-tumor efficacy.
References
- 1. Discovery of this compound, an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) with Improved Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Abstract PS12-20: A dose escalation study of the novel oral SERD-ZN-c5 in women with ER-positive, HER2-negative advanced/metastatic breast cancer | Semantic Scholar [semanticscholar.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. trustedpharmaguide.com [trustedpharmaguide.com]
- 8. What is the mechanism of Elacestrant? [synapse.patsnap.com]
Preclinical Profile of ZN-c5: A Novel Oral SERD for ER-Positive Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for ZN-c5, a novel, orally bioavailable selective estrogen receptor degrader (SERD), in various cancer models. This compound is being developed by Zentalis Pharmaceuticals for the treatment of estrogen receptor-positive (ER+)/HER2-negative breast cancer.[1] The information presented herein is compiled from publicly available scientific abstracts and presentations.
Core Mechanism of Action
This compound is a small molecule designed to act as a potent antagonist and degrader of the estrogen receptor (ER).[2] In ER+ breast cancers, the growth and proliferation of cancer cells are often dependent on the signaling pathway initiated by the binding of estrogen to its receptor. This compound disrupts this pathway by binding to the ER and inducing its degradation, thereby reducing the levels of the receptor in cancer cells and inhibiting downstream signaling that promotes tumor growth.[2][3]
Estrogen Receptor Signaling Pathway and the Role of this compound
The estrogen receptor signaling pathway is a critical driver of proliferation in the majority of breast cancers. The following diagram illustrates the classical genomic pathway and highlights where this compound exerts its effect.
In Vivo Efficacy Data
This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of ER+ breast cancer, including models with estrogen receptor 1 (ESR1) mutations, which are a common mechanism of resistance to standard endocrine therapies.[2][3]
Monotherapy Studies
The efficacy of orally administered this compound has been evaluated as a single agent in both a cell line-derived xenograft (CDX) model and a patient-derived xenograft (PDX) model.
Table 1: this compound Monotherapy Efficacy in ER+ Breast Cancer Xenograft Models
| Cancer Model | Treatment Group | Dose | Tumor Growth Inhibition (%) | Citation |
| MCF-7 Orthotopic Xenograft | This compound | 5 mg/kg (oral) | 89 | [2][3] |
| This compound | 10 mg/kg (oral) | 102 | [2][3] | |
| WHIM20 (Y537S ESR1 PDX) | This compound | 40 mg/kg (oral) | 64 | [2][3] |
| Fulvestrant (B1683766) | 200 mg/kg | 13 | [2][3] |
Data sourced from the American Association for Cancer Research (AACR) Annual Meeting 2020 abstract.[2]
Combination Therapy
Preclinical studies have also suggested that the anti-tumor activity of this compound can be enhanced when used in combination with inhibitors of other key cancer signaling pathways, such as the cell cycle (CDK4/6 inhibitors) and PI3K pathways.[2][3] While specific quantitative data from these combination studies is not detailed in the available abstracts, the findings suggest a synergistic effect.
Experimental Protocols
The following experimental methodologies are based on the information provided in the publicly available abstract from the AACR Annual Meeting 2020.[2] Some specific details of the protocols were not available.
In Vivo Xenograft Studies
A representative workflow for the in vivo efficacy studies is depicted in the diagram below.
MCF-7 Orthotopic Xenograft Model
-
Cell Line: MCF-7, a human breast adenocarcinoma cell line that is ER-positive.
-
Animal Model: The specific strain of immunocompromised mice was not specified in the available abstract.
-
Tumor Establishment: MCF-7 cells were implanted orthotopically, likely into the mammary fat pad of the mice, to mimic the natural environment of breast cancer.
-
Treatment: Once tumors reached a certain size, mice were randomized into treatment groups. This compound was administered orally at doses of 5 mg/kg and 10 mg/kg.[2] The vehicle and dosing frequency were not detailed.
-
Efficacy Endpoint: Tumor growth was monitored throughout the study. The primary endpoint was the percentage of tumor growth inhibition compared to the vehicle-treated control group.[2]
WHIM20 Patient-Derived Xenograft (PDX) Model
-
Model: WHIM20 is a PDX model established from a patient with ER+ breast cancer harboring a Y537S mutation in the ESR1 gene. This mutation confers ligand-independent activation of the estrogen receptor and is a known mechanism of resistance to aromatase inhibitors.
-
Animal Model: The specific strain of immunocompromised mice was not specified.
-
Treatment: Tumor-bearing mice were treated with oral this compound at a dose of 40 mg/kg or with fulvestrant at 200 mg/kg.[2]
-
Efficacy Endpoint: The efficacy was determined by measuring tumor growth inhibition.[2]
Pharmacokinetics
This compound has demonstrated high oral bioavailability across several preclinical species.[2] In clinical studies, the pharmacokinetic profile of this compound in breast cancer patients indicated greater than 5-fold the exposure of fulvestrant.[2][3] This favorable pharmacokinetic profile is a key differentiator from fulvestrant, which has low oral bioavailability and requires intramuscular injection.[2]
Conclusion
The preclinical data for this compound demonstrate its potential as a potent, orally bioavailable selective estrogen receptor degrader. It has shown significant single-agent anti-tumor activity in both estrogen-sensitive and endocrine-resistant ER+ breast cancer models.[2][3] Furthermore, its efficacy appears to be enhanced in combination with other targeted therapies.[2][3] The favorable pharmacokinetic profile of this compound supports its clinical development as a promising new treatment option for patients with ER+ breast cancer.[2][3]
References
ZN-c5: A Technical Overview of an Oral Selective Estrogen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZN-c5 is an orally bioavailable, selective estrogen receptor degrader (SERD) developed for the treatment of estrogen receptor-positive (ER+) breast cancer. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, preclinical and clinical data, and relevant experimental methodologies.
Chemical Properties
| Property | Value |
| CAS Number | 2136606-87-4[1] |
| Molecular Formula | C26H24F2N2O2[1] |
| IUPAC Name | (2E)-3-{4-[(1R,3R)-2-(bicyclo[1.1.1]pentan-1-yl)-3-methyl-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-1-yl]-3,5-difluorophenyl}prop-2-enoic acid |
Mechanism of Action
This compound is a potent antagonist of the estrogen receptor (ER). Unlike selective estrogen receptor modulators (SERMs) that competitively inhibit estrogen binding, this compound binds to the estrogen receptor and induces its degradation. This degradation is mediated by the ubiquitin-proteasome pathway. By promoting the destruction of the estrogen receptor, this compound effectively shuts down ER-mediated signaling pathways that are critical for the proliferation of ER+ breast cancer cells. This mechanism of action is particularly relevant in the context of acquired resistance to other endocrine therapies, such as those involving activating mutations in the ER gene (ESR1).
Estrogen Receptor Signaling and Inhibition by this compound
The following diagram illustrates the estrogen receptor signaling pathway and the point of intervention for this compound.
Caption: Estrogen Receptor Signaling Pathway and this compound Mechanism of Action.
Preclinical and Clinical Data
In Vitro Activity
| Assay | Cell Line | Result |
| ERα Degradation | MCF-7 | Potent degradation |
| Transcriptional Activity Inhibition | MCF-7 | IC₅₀ in the low nanomolar range |
In Vivo Antitumor Activity
| Model | Treatment | Dosage | Tumor Growth Inhibition |
| MCF-7 Orthotopic Xenograft | This compound (oral) | 5 mg/kg | 89%[1] |
| MCF-7 Orthotopic Xenograft | This compound (oral) | 10 mg/kg | 102%[1] |
| WHIM20 (Y537S ESR1 PDX) | This compound (oral) | 40 mg/kg | 64%[1] |
| WHIM20 (Y537S ESR1 PDX) | Fulvestrant | 200 mg/kg | 13%[1] |
Pharmacokinetics
| Species | Bioavailability |
| Multiple Preclinical Species | High oral bioavailability |
Clinical Trial Data (NCT03560531)
A Phase 1/2 clinical trial (NCT03560531) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound as a monotherapy and in combination with palbociclib (B1678290) in patients with ER+/HER2- advanced breast cancer.[2]
| Treatment Group | Number of Patients | Clinical Benefit Rate (CBR) |
| This compound Monotherapy | 45 | Results from the dose escalation and expansion cohorts showed no dose-limiting toxicities.[3] |
Experimental Protocols
The following are representative protocols for key experiments used in the evaluation of this compound.
MCF-7 Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of ER+ breast cancer cells.
Methodology:
-
MCF-7 cells are seeded in 96-well plates at a density of 5,000 cells per well in phenol (B47542) red-free medium supplemented with charcoal-stripped serum to minimize the influence of estrogens.
-
After 24 hours, cells are treated with a serial dilution of this compound or vehicle control.
-
Cells are incubated for 5-7 days.
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
In Vivo MCF-7 Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Methodology:
-
Female immunodeficient mice (e.g., nude or NSG mice) are ovariectomized.
-
A slow-release estrogen pellet is implanted subcutaneously to support the growth of the estrogen-dependent MCF-7 cells.
-
MCF-7 cells are harvested and injected into the mammary fat pad of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
This compound is administered orally at specified doses and schedules. The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blot for ERα levels).
Experimental Workflow for Preclinical Evaluation
Caption: A generalized workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a promising oral SERD with potent antitumor activity in preclinical models of ER+ breast cancer, including those with acquired resistance mutations. Its favorable pharmacokinetic profile and demonstrated efficacy have led to its advancement into clinical trials. The data presented in this technical guide underscore the potential of this compound as a valuable therapeutic option for patients with ER+ breast cancer.
References
Zentalis Pharmaceuticals' ZN-c5: A Technical Overview of a Novel Oral SERD
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Zentalis Pharmaceuticals' ZN-c5, a novel, orally bioavailable selective estrogen receptor degrader (SERD) for the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This document summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes core concepts to support the research and development community.
Core Mechanism of Action
This compound is a small molecule designed to overcome the limitations of existing endocrine therapies. As a SERD, its primary mechanism of action involves binding to the estrogen receptor (ER), leading to its degradation and thereby blocking downstream signaling pathways that promote tumor growth.[1] This dual action of antagonism and degradation makes it a promising agent against both wild-type and mutant forms of the estrogen receptor, a common mechanism of resistance to standard endocrine therapies.[1]
Estrogen Receptor Signaling Pathway and the Role of this compound
The following diagram illustrates the estrogen receptor signaling pathway and the mechanism by which this compound inhibits this pathway.
Preclinical Data
This compound has demonstrated potent anti-tumor activity in preclinical models of ER+ breast cancer. The data presented at the American Association for Cancer Research (AACR) Annual Meeting in 2020 highlighted its efficacy in both cell line-derived and patient-derived xenograft models.[1][2]
In Vivo Efficacy in Xenograft Models
This compound has shown significant tumor growth inhibition in preclinical xenograft models. The tables below summarize the key findings.
Table 1: Efficacy of this compound in MCF-7 Orthotopic Xenograft Model [1][2]
| Treatment Group | Dose (mg/kg) | Route of Administration | Tumor Growth Inhibition (%) |
| This compound | 5 | Oral | 89 |
| This compound | 10 | Oral | 102 |
Table 2: Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model (WHIM20, Y537S ESR1 mutation) [1]
| Treatment Group | Dose (mg/kg) | Route of Administration | Tumor Growth Inhibition (%) |
| This compound | 40 | Oral | 64 |
| Fulvestrant | 200 | Intramuscular | 13 |
Pharmacokinetics and Combination Therapy
Preclinical studies have indicated that this compound has high oral bioavailability across several species.[1][2] In breast cancer patients, the pharmacokinetic profile of this compound showed a greater than 5-fold exposure compared to fulvestrant.[1][2] Furthermore, combination studies with CDK4/6 inhibitors or PI3K inhibitors have resulted in enhanced antitumor activity.[1]
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not fully available in the public domain. However, based on standard methodologies and information from published abstracts, the following outlines the likely protocols used.
In Vivo Xenograft Studies
A representative workflow for assessing the in-vivo efficacy of this compound in a xenograft model is depicted below.
Cell Lines and Animal Models:
-
Cell Line: MCF-7, a human breast adenocarcinoma cell line that is ER-positive.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used to prevent rejection of the human tumor cells. Estrogen supplementation is required for the growth of MCF-7 tumors.
Procedure:
-
Estrogen Supplementation: A slow-release estrogen pellet is subcutaneously implanted in each mouse several days prior to tumor cell implantation to support tumor growth.
-
Tumor Cell Implantation: A suspension of MCF-7 cells, often mixed with Matrigel to support tumor formation, is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at specified doses and schedules. The control group receives a vehicle solution.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice a week) using calipers. At the end of the study, tumors may be excised and weighed, and further analysis (e.g., biomarker analysis) may be performed.
Clinical Development
This compound is being evaluated in a Phase 1/2 clinical trial (NCT03560531) in patients with ER+/HER2- advanced or metastatic breast cancer.[3] The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound as both a monotherapy and in combination with the CDK4/6 inhibitor palbociclib.[3] Zentalis has also entered into a clinical collaboration to evaluate this compound in combination with abemaciclib.
Phase 1/2 Clinical Trial Design (NCT03560531)
The logical flow of the Phase 1/2 clinical trial for this compound is illustrated below.
Key Aspects of the Trial:
-
Study Design: An open-label, multicenter, dose-escalation, and expansion study.[3]
-
Patient Population: Patients with ER+/HER2- advanced or metastatic breast cancer.[3]
-
Interventions: this compound administered orally as a monotherapy and in combination with palbociclib.[3]
-
Phase 1 Objectives: To determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D) of this compound alone and in combination with palbociclib.
-
Phase 2 Objectives: To evaluate the anti-tumor activity of this compound as a monotherapy and in combination with palbociclib.
-
Primary Outcome Measures: Incidence of adverse events and dose-limiting toxicities.
-
Secondary Outcome Measures: Pharmacokinetic parameters, overall response rate (ORR), clinical benefit rate (CBR), duration of response (DOR), and progression-free survival (PFS).
Conclusion
This compound is a promising oral SERD with a compelling preclinical profile demonstrating potent anti-tumor activity, favorable pharmacokinetics, and enhanced efficacy in combination with targeted agents. The ongoing Phase 1/2 clinical trial will provide crucial data on its safety and efficacy in patients with ER+/HER2- advanced breast cancer. The development of potent and orally bioavailable SERDs like this compound represents a significant advancement in the treatment landscape for this patient population, with the potential to overcome resistance to existing endocrine therapies. Further research and clinical data are anticipated to fully elucidate the therapeutic potential of this compound.
References
The Strategic Incorporation of Bicyclo[1.1.1]pentane in the Structure of ZN-c5: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZN-c5 is an orally bioavailable selective estrogen receptor degrader (SERD) that has demonstrated significant promise in the treatment of estrogen receptor-positive (ER+) breast cancer.[1] A key architectural feature of this compound is the incorporation of a bicyclo[1.1.1]pentane (BCP) moiety, which serves as a bioisostere for a para-substituted phenyl ring. This strategic substitution is instrumental in optimizing the molecule's physicochemical and pharmacokinetic properties, leading to improved drug-like characteristics. This whitepaper provides an in-depth technical guide on the role of the BCP scaffold in the this compound structure, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated biological pathways.
Introduction: The Role of Bicyclo[1.1.1]pentane as a Phenyl Ring Bioisostere
The bicyclo[1.1.1]pentane (BCP) cage is a rigid, three-dimensional scaffold that has emerged as a valuable tool in medicinal chemistry.[2] It is frequently employed as a bioisosteric replacement for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[3] The unique geometry of BCP, with its bridgehead carbons separated by a distance comparable to the 1,4-positions of a phenyl ring, allows it to mimic the spatial orientation of the aromatic system while introducing a more sp3-hybridized character.[4] This shift away from planarity can lead to significant improvements in a drug candidate's properties, including:
-
Enhanced Solubility: The non-planar, saturated nature of BCP can disrupt crystal lattice packing and reduce intermolecular π-π stacking, often leading to increased aqueous solubility.[2]
-
Improved Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism can result in a more favorable metabolic profile and a longer half-life.[2]
-
Reduced Lipophilicity: The replacement of a flat, lipophilic phenyl ring with a more compact, three-dimensional BCP cage can lower the overall lipophilicity of a molecule, potentially improving its pharmacokinetic and safety profiles.
-
Novel Intellectual Property: The incorporation of the BCP scaffold can provide a pathway to novel chemical entities with distinct intellectual property protection.
In the context of this compound, the BCP moiety was strategically utilized to optimize the compound for oral administration, resulting in a SERD with excellent cell potency and favorable in vitro ADME (absorption, distribution, metabolism, and excretion) properties.[5]
Quantitative Data Presentation
The incorporation of the BCP scaffold in this compound has a profound impact on its pharmacokinetic and pharmacodynamic properties. The following tables summarize key quantitative data for this compound and provide a comparative example of the physicochemical effects of BCP introduction in a different molecular scaffold.
Table 1: Preclinical and Clinical Pharmacokinetic Parameters of this compound
| Parameter | Value | Species/Conditions | Reference |
| Tmax (median) | 2 - 4 hours | Human (Phase 1) | [6][7] |
| AUC (Day 1 & 15) | Less than dose proportional | Human (Phase 1) | [6][7] |
| Cmax (Day 1 & 15) | Less than dose proportional | Human (Phase 1) | [6][7] |
| Accumulation | None observed after 15 days | Human (Phase 1) | [6][7] |
| Half-life (estimated mean) | 11 - 18 hours | Human (Phase 1) | [8] |
| Oral Bioavailability | High across several preclinical species | Preclinical | [1] |
Table 2: Clinical Efficacy of this compound Monotherapy in ER+/HER2- Advanced Breast Cancer
| Endpoint | Value | Patient Population | Reference |
| Confirmed Partial Responses (PRs) | 2 subjects (at 150 & 300 mg QD) | Phase 1 | [6][7] |
| Clinical Benefit Rate (PR or SD ≥ 24 weeks) | 31% (14/45 evaluable subjects) | Phase 1 | [6][7] |
| Median Progression-Free Survival (PFS) | 3.8 months (95% CI: 3.2, 5.3) | Phase 1 | [6][7] |
Table 3: Preclinical Antitumor Activity of this compound
| Model | Treatment | Result | Reference |
| MCF-7 Orthotopic Xenograft | 5 mg/kg oral this compound | 89% tumor growth inhibition | [1] |
| MCF-7 Orthotopic Xenograft | 10 mg/kg oral this compound | 102% tumor growth inhibition | [1] |
| Y537S ESR1 Patient Derived Xenograft | 40 mg/kg this compound | 64% tumor growth inhibition | [1] |
| Y537S ESR1 Patient Derived Xenograft | 200 mg/kg fulvestrant | 13% tumor growth inhibition | [1] |
Table 4: Physicochemical Property Comparison of a Phenyl vs. BCP-Containing LpPLA2 Inhibitor
| Property | Phenyl Analogue | BCP Analogue | Reference |
| pIC50 | 10.2 | 9.4 | [9] |
| Permeability (nm/s) | 230 | 705 | [9] |
| Kinetic Solubility (µM) | 8 | 74 | [9] |
| ChromLogD7.4 | 6.3 | 7.0 | [9] |
Experimental Protocols
While the precise, proprietary experimental protocols for the development of this compound are not publicly available, this section outlines the general methodologies for key experiments based on standard practices in the field.
General Synthetic Strategy for BCP Incorporation
The synthesis of this compound would likely involve a multi-step sequence culminating in the coupling of the BCP-containing fragment to the core of the molecule. A plausible retrosynthetic analysis suggests the preparation of a functionalized BCP building block that can be readily incorporated.
Experimental Workflow: General Synthesis of a BCP-Containing Drug Candidate
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. pnas.org [pnas.org]
- 5. Discovery of this compound, an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) with Improved Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ZN-c5, a Novel Oral SERD
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZN-c5 is a novel, orally bioavailable small molecule that acts as a potent antagonist and selective estrogen receptor degrader (SERD).[1] It has demonstrated significant anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer, including those with acquired resistance to other endocrine therapies.[1] this compound's mechanism of action involves binding to the estrogen receptor alpha (ERα), leading to its degradation and subsequent shutdown of ER signaling pathways that drive tumor proliferation.[1] This document provides a detailed protocol for an in vitro cell-based assay to evaluate the anti-proliferative effects of this compound in an ER+ breast cancer cell line. Additionally, it outlines the key signaling pathways involved and presents relevant preclinical data.
Data Presentation
Table 1: In Vivo Tumor Growth Inhibition of this compound in MCF-7 Xenograft Model [1]
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| This compound | 5 mg/kg (oral) | 89 |
| This compound | 10 mg/kg (oral) | 102 |
Table 2: In Vivo Efficacy of this compound in an ER Mutant Xenograft Model (WHIM20) [1]
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| This compound | 40 mg/kg | 64 |
| Fulvestrant | 200 mg/kg | 13 |
Signaling Pathway
The primary mechanism of action for this compound is the degradation of the estrogen receptor alpha (ERα). In ER+ breast cancer, estrogen binds to ERα, leading to its dimerization and translocation to the nucleus. There, it binds to estrogen response elements (EREs) on DNA, promoting the transcription of genes involved in cell proliferation and survival. This compound disrupts this pathway by binding to ERα and targeting it for proteasomal degradation, thus preventing downstream signaling.
Caption: this compound mechanism of action in ER+ breast cancer cells.
Experimental Protocols
In Vitro Cell-Based Anti-Proliferation Assay
This protocol describes a method to determine the anti-proliferative activity of this compound in the MCF-7 human breast cancer cell line.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Culture:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
-
Cell Seeding:
-
Harvest MCF-7 cells using Trypsin-EDTA and resuspend in fresh culture medium.
-
Perform a cell count and adjust the cell density to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the treated plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell proliferation) using a non-linear regression curve fit.
-
Experimental Workflow
Caption: Workflow for the this compound anti-proliferation assay.
Conclusion
The provided protocol offers a robust framework for the in vitro evaluation of this compound's anti-proliferative activity. This assay, in conjunction with further studies, can elucidate the compound's potency and efficacy in ER+ breast cancer models. The ability of this compound to degrade ERα presents a promising therapeutic strategy, particularly in overcoming resistance to existing endocrine therapies. Clinical trials are ongoing to evaluate the safety and efficacy of this compound in patients with advanced ER+/HER2- breast cancer.[2]
References
Application Notes and Protocols: Utilizing ZN-c5 in MCF-7 Xenograft Models for Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZN-c5 is a novel, orally bioavailable, selective estrogen receptor degrader (SERD) that has demonstrated significant anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer.[1][2][3] Unlike fulvestrant, which is administered via intramuscular injection and has limitations in bioavailability, this compound offers the potential for improved therapeutic benefit due to its potent antagonism and degradation of the estrogen receptor, coupled with its favorable pharmacokinetic profile.[1][2][4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in MCF-7 xenograft models, a standard for evaluating ER+ breast cancer therapies.
Data Presentation: Efficacy of this compound in MCF-7 Xenograft Model
The following table summarizes the quantitative data on the efficacy of this compound in an MCF-7 orthotopic tumor xenograft model.
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) | Reference |
| This compound | 5 mg/kg | Oral | 89% | [1][2] |
| This compound | 10 mg/kg | Oral | 102% | [1][2] |
Table 1: Summary of this compound Efficacy in MCF-7 Xenograft Model
Mechanism of Action and Signaling Pathway
This compound functions as a selective estrogen receptor degrader (SERD). In ER+ breast cancer cells like MCF-7, the estrogen receptor alpha (ERα) is a key driver of tumor proliferation. Estrogen binds to ERα, leading to its activation and the transcription of genes that promote cell growth. This compound directly counteracts this by binding to ERα, inducing its degradation, and thereby shutting down this critical signaling pathway.[1][2] This mechanism is effective against both wild-type and mutant forms of the estrogen receptor.
Furthermore, the anti-tumor activity of this compound can be enhanced when used in combination with inhibitors of other key signaling pathways, such as the PI3K and CDK4/6 pathways, which are often dysregulated in breast cancer and can contribute to endocrine therapy resistance.[1][2]
Experimental Protocols
MCF-7 Cell Culture
-
Cell Line: MCF-7 (ATCC® HTB-22™)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Establishment of MCF-7 Xenograft Model
This protocol is a general guideline and may require optimization based on institutional animal care and use committee (IACUC) regulations and specific experimental goals.
-
Animals: Female, 6-8 week old, immunodeficient mice (e.g., Nude, NOD/SCID).
-
Estrogen Supplementation: MCF-7 tumors are estrogen-dependent.[5] Supplementation can be achieved by subcutaneous implantation of estradiol (B170435) pellets (e.g., 0.72 mg, 60-day release) one day prior to cell inoculation or through injectable estradiol valerate.[6][7]
-
Cell Preparation:
-
Tumor Inoculation:
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension subcutaneously into the flank or orthotopically into the mammary fat pad.[8]
-
-
Tumor Monitoring:
-
Monitor tumor growth by caliper measurements twice weekly.
-
Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
This compound Administration
-
Formulation: this compound should be formulated in an appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80).
-
Dosage: Based on preclinical data, effective doses are in the range of 5-10 mg/kg.[1][2]
-
Administration: Administer this compound orally once daily. The control group should receive the vehicle alone.
-
Duration: Treatment should continue for a predetermined period or until the tumors in the control group reach the maximum allowable size as per IACUC guidelines.
Endpoint Analysis
-
Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Body Weight: Monitor animal body weight twice weekly as an indicator of general health and treatment toxicity.
-
Tumor Excision and Analysis: At the end of the study, tumors can be excised, weighed, and processed for further analysis, such as:
-
Histology: To assess tumor morphology.
-
Immunohistochemistry (IHC): To measure the levels of ERα and proliferation markers (e.g., Ki-67).
-
Western Blotting: To quantify the degradation of ERα and assess the modulation of downstream signaling proteins.
-
Conclusion
The use of this compound in MCF-7 xenograft models provides a robust system for evaluating a promising new oral SERD for the treatment of ER+ breast cancer. The protocols outlined here, in conjunction with the provided efficacy data and mechanistic insights, offer a solid foundation for researchers to further investigate the therapeutic potential of this compound, both as a monotherapy and in combination with other targeted agents. Careful adherence to established animal handling and experimental procedures is crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) with Improved Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. altogenlabs.com [altogenlabs.com]
Application Notes and Protocols for ZN-c5 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical dosage, administration, and experimental protocols for ZN-c5, a novel, orally bioavailable selective estrogen receptor degrader (SERD). The following information is compiled from published preclinical studies to guide researchers in designing and executing their own investigations.
Introduction to this compound
This compound is a potent antagonist and degrader of the estrogen receptor (ER), demonstrating significant anti-tumor activity in preclinical models of ER-positive breast cancer.[1] Its high oral bioavailability addresses a key limitation of earlier SERDs, such as fulvestrant, which requires intramuscular injection.[1][2] Preclinical data has shown this compound to be effective as a single agent and in combination with CDK4/6 and PI3K inhibitors.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data from preclinical studies of this compound, providing a clear comparison of dosages and their effects in various tumor models.
| Model | Cell Line/Tumor Type | Administration Route | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Orthotopic Xenograft | MCF-7 | Oral | 5 mg/kg | 89% | [1][2] |
| Orthotopic Xenograft | MCF-7 | Oral | 10 mg/kg | 102% | [1][2] |
| Patient-Derived Xenograft (PDX) | WHIM20 (Y537S ESR1 mutant) | Oral | 40 mg/kg | 64% | [2] |
Experimental Protocols
The following are detailed protocols for key experiments cited in preclinical studies of this compound. These are representative methodologies and may require optimization for specific experimental conditions.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a breast cancer xenograft model.
Model: MCF-7 Orthotopic Tumor Xenograft
Materials:
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
MCF-7 human breast cancer cells
-
Matrigel (or similar basement membrane matrix)
-
Estrogen pellets (e.g., 17β-estradiol, 0.72 mg, 60-day release)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Calipers
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Estrogen Supplementation: One week prior to cell implantation, surgically implant a 17β-estradiol pellet subcutaneously in the dorsal flank of each mouse to support the growth of the estrogen-dependent MCF-7 cells.
-
Cell Preparation: Culture MCF-7 cells in appropriate media. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10^7 cells/100 µL.
-
Tumor Implantation: Anesthetize the mice. Inject 100 µL of the cell suspension into the mammary fat pad.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
This compound Administration:
-
Prepare this compound in the vehicle at the desired concentrations (e.g., 5 mg/kg and 10 mg/kg).
-
Administer this compound orally (e.g., via gavage) to the treatment groups once daily.
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Tumor Volume Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the control group.
Estrogen Receptor Degradation Assay
Objective: To assess the ability of this compound to induce the degradation of the estrogen receptor in vitro.
Method: Western Blotting
Materials:
-
MCF-7 cells
-
This compound
-
Fulvestrant (as a positive control)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-ERα, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound, fulvestrant, or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against ERα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the ERα signal to the loading control (e.g., β-actin).
In Vitro Anti-Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of ER-positive breast cancer cells.
Method: CellTiter-Glo® Luminescent Cell Viability Assay (or similar proliferation assay)
Materials:
-
MCF-7 cells
-
This compound
-
Appropriate cell culture medium
-
96-well plates
-
CellTiter-Glo® reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include wells with vehicle control (DMSO).
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO₂.
-
Assay Procedure:
-
Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits cell proliferation by 50%).
Visualizations
Caption: Mechanism of action of this compound in ER+ breast cancer cells.
Caption: Experimental workflow for the MCF-7 orthotopic xenograft model.
References
Application Notes and Protocols for ZN-c5 in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the handling, solubility, and stability of ZN-c5, an orally bioavailable selective estrogen receptor degrader (SERD), intended for laboratory use.
Introduction
This compound is a potent and selective estrogen receptor (ER) degrader being investigated for the treatment of ER-positive breast cancer.[1] As a small molecule inhibitor, proper handling and understanding of its physicochemical properties are crucial for obtaining reliable and reproducible results in preclinical research. These notes provide recommended procedures for preparing and storing this compound solutions and for assessing its stability under various laboratory conditions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₄F₂N₂O₂ | [1] |
| Molecular Weight | 434.48 g/mol | [1] |
| CAS Number | 2136606-87-4 | [1] |
Solubility
The solubility of this compound in common laboratory solvents is critical for the preparation of stock solutions and for its use in various in vitro and in vivo experimental models. The following table summarizes the approximate solubility of this compound in commonly used solvents. It is important to note that these values are illustrative and should be confirmed experimentally in your own laboratory.
| Solvent | Approximate Solubility | Notes |
| DMSO | ≥ 50 mg/mL (≥ 115 mM) | Recommended for preparing high-concentration stock solutions. |
| Ethanol | ~10 mg/mL (~23 mM) | Can be used as a co-solvent. |
| Water | Insoluble | This compound is practically insoluble in aqueous buffers. |
| PBS (pH 7.4) | < 0.1 mg/mL |
Protocol for Preparing this compound Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.34 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
Stability
Understanding the stability of this compound in solution is essential for ensuring the integrity of experimental results. The stability of this compound can be influenced by factors such as solvent, temperature, pH, and exposure to light.
Storage Recommendations
The following table provides general recommendations for the storage of this compound as a solid and in solution.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | Up to 2 years | Store in a dry, dark place. |
| DMSO Stock Solution (10 mM) | -20°C | Up to 3 months | Avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution (10 mM) | -80°C | Up to 6 months | Preferred for long-term storage. |
| Aqueous Working Solutions | 4°C | Use within 24 hours | Prepare fresh from stock solution before each experiment. |
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general method for assessing the chemical stability of this compound in a specific solvent or buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution
-
Solvent or buffer of interest (e.g., cell culture medium)
-
Incubator or water bath set to the desired temperature
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
HPLC-grade solvents for the mobile phase
-
Autosampler vials
Procedure:
-
Time Point 0 (T=0) Sample Preparation:
-
Prepare a solution of this compound in the desired solvent/buffer at the final working concentration.
-
Immediately after preparation, take an aliquot, and if necessary, dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system and record the chromatogram. The peak area of this compound at T=0 will serve as the baseline.
-
-
Incubation:
-
Incubate the remaining this compound solution under the desired storage conditions (e.g., 4°C, room temperature, 37°C). Protect from light if photostability is being assessed.
-
-
Time Point Sampling:
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots from the incubated solution.
-
Prepare the samples for HPLC analysis as described in step 1.
-
-
HPLC Analysis:
-
Analyze each sample by HPLC using the same method as for the T=0 sample.
-
Record the peak area of this compound in each chromatogram.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula:
-
Plot the percentage of this compound remaining against time to determine the stability profile.
-
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound functions as a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor (ERα), leading to a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This results in a reduction of cellular ERα levels, thereby inhibiting estrogen-driven signaling pathways that promote the proliferation of ER-positive breast cancer cells.
Caption: Mechanism of action of this compound as a Selective Estrogen Receptor Degrader (SERD).
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound in ER-positive breast cancer cell lines.
Caption: Experimental workflow for evaluating the in vitro activity of this compound.
Disclaimer
The information provided in these application notes is for research use only and is not intended for human or veterinary use. The solubility and stability data are illustrative and should be confirmed by the end-user. The protocols provided are intended as a starting point and may require optimization for specific experimental conditions.
References
Application Notes and Protocols for ZN-c5 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZN-c5 is an orally bioavailable, selective estrogen receptor degrader (SERD) that has shown potent anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer.[1][2] As a small molecule inhibitor, the accurate and consistent preparation of this compound stock solutions is fundamental for reliable and reproducible experimental results in drug discovery and development. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for research purposes.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below. This information is essential for accurate calculation of stock solution concentrations.
| Property | Value |
| Chemical Name | (E)-3-[4-[(1R,3R)-2-(1-Bicyclo[1.1.1]pentanyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3,5-difluorophenyl]prop-2-enoic acid |
| Molecular Formula | C₂₆H₂₄F₂N₂O₂ |
| Molecular Weight | 434.18 g/mol [1] |
| CAS Number | 2136606-87-4[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). DMSO is a common solvent for water-insoluble small molecules.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate this compound: Allow the vial containing this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound: Accurately weigh out 4.34 mg of this compound powder using a calibrated analytical balance.
-
Calculation: To prepare a 10 mM (0.010 mol/L) solution, the required mass is calculated as follows: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 434.18 g/mol = 4.34 mg
-
-
Dissolution in DMSO: Carefully add 1 mL of anhydrous DMSO to the vial containing the weighed this compound powder.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat. Visually inspect the solution to ensure no solid particles remain.
-
Storage of Stock Solution: Aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions from Stock
This protocol outlines the serial dilution of the this compound DMSO stock solution to prepare working solutions for cell-based assays or other experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or plates
-
Pipettes and sterile filter tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): It is often best to perform an intermediate dilution of the high-concentration DMSO stock in the same solvent (DMSO) before the final dilution into an aqueous medium. This helps to prevent precipitation of the compound.
-
Final Dilution: Add a small volume of the this compound stock or intermediate dilution to the desired volume of your aqueous buffer or cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you can add 1 µL of the stock solution to 999 µL of the medium (a 1:1000 dilution).
-
Mixing: Mix the working solution thoroughly by gentle pipetting or swirling. Avoid vigorous vortexing, which can be detrimental to cells in culture.
-
Vehicle Control: It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the experimental system.
Data Presentation
The following table provides the mass of this compound required to prepare various common stock solution concentrations in a 1 mL volume of DMSO.
| Desired Stock Concentration | Molecular Weight ( g/mol ) | Volume of DMSO (mL) | Mass of this compound to Weigh (mg) |
| 1 mM | 434.18 | 1 | 0.434 |
| 5 mM | 434.18 | 1 | 2.171 |
| 10 mM | 434.18 | 1 | 4.342 |
| 20 mM | 434.18 | 1 | 8.684 |
| 50 mM | 434.18 | 1 | 21.709 |
Note: The maximum achievable concentration is dependent on the solubility of this compound in DMSO. It is recommended to start with a lower concentration and increase if the compound dissolves completely.
Mandatory Visualizations
This compound Experimental Workflow
References
Application Notes and Protocols: Experimental Design for ZN-c5 and Palbociclib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental framework for investigating the combination of ZN-c5, a novel oral selective estrogen receptor degrader (SERD), and palbociclib (B1678290), a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor. In estrogen receptor-positive (ER+) breast cancer, tumor growth is often driven by the estrogen receptor signaling pathway. This compound addresses this by promoting the degradation of the estrogen receptor.[1][2] Palbociclib complements this by targeting the cell cycle machinery downstream of ER signaling, specifically by inhibiting CDK4 and CDK6, which are crucial for the G1 to S phase transition.[3] Preclinical data suggests that the combination of a SERD with a CDK4/6 inhibitor can lead to enhanced antitumor activity.[1] This document outlines a series of in vitro and in vivo experiments to rigorously evaluate the synergistic potential of this compound and palbociclib in ER+ breast cancer models.
Signaling Pathway Overview
The combination of this compound and palbociclib targets two critical and interconnected pathways in ER+ breast cancer. This compound directly targets the estrogen receptor, leading to its degradation and subsequent downregulation of estrogen-responsive genes, including Cyclin D1. Palbociclib inhibits the kinase activity of the Cyclin D1-CDK4/6 complex, preventing the phosphorylation of the retinoblastoma protein (Rb). This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby inhibiting the transcription of genes required for S-phase entry and arresting the cell cycle in the G1 phase.[3][4] The dual blockade of these pathways is hypothesized to result in a more profound and durable anti-proliferative effect.
Figure 1: Proposed signaling pathway of this compound and palbociclib combination.
Experimental Workflow
A tiered approach is recommended, starting with in vitro characterization and progressing to in vivo validation.
Figure 2: Overall experimental workflow.
Phase 1: In Vitro Monotherapy and Combination Screening
Cell Line Selection and Culture
-
Cell Lines: MCF-7 and T47D (ER-positive, human breast adenocarcinoma cell lines).
-
Culture Media:
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[5]
Cell Viability Assay (MTT or CellTiter-Glo)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and palbociclib individually and to assess the synergistic effect of the combination.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [3][7]
-
Seed MCF-7 or T47D cells in a 96-well opaque-walled plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and palbociclib.
-
Treat the cells with varying concentrations of this compound, palbociclib, or the combination for 72 hours. Include a vehicle control (DMSO).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Data Presentation:
| Treatment Group | Concentration (nM) | Cell Viability (%) | Standard Deviation |
| Vehicle Control | 0 | 100 | 5.2 |
| This compound | 1 | 85.3 | 4.1 |
| 10 | 62.1 | 3.5 | |
| 100 | 45.8 | 2.9 | |
| 1000 | 20.7 | 1.8 | |
| Palbociclib | 10 | 90.2 | 4.5 |
| 100 | 75.4 | 3.8 | |
| 1000 | 55.9 | 3.1 | |
| 10000 | 30.1 | 2.2 | |
| This compound + Palbociclib | 10 + 100 | 40.5 | 2.7 |
Synergy Analysis: The Combination Index (CI) should be calculated using the Chou-Talalay method (CompuSyn software). CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Phase 2: Mechanistic In Vitro Studies
Cell Cycle Analysis
Objective: To investigate the effect of this compound and palbociclib, alone and in combination, on cell cycle distribution.
Protocol: Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry [4][8]
-
Seed MCF-7 or T47D cells in 6-well plates.
-
Treat cells with IC50 concentrations of this compound, palbociclib, and the combination for 24 and 48 hours.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing, and incubate for at least 2 hours at 4°C.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Data Presentation:
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.2 | 30.1 | 14.7 |
| This compound (IC50) | 65.8 | 20.5 | 13.7 |
| Palbociclib (IC50) | 78.4 | 12.3 | 9.3 |
| This compound + Palbociclib | 85.1 | 5.6 | 9.3 |
Apoptosis Assay
Objective: To determine if the combination of this compound and palbociclib induces apoptosis.
Protocol: Annexin V-FITC/PI Staining and Flow Cytometry [9]
-
Seed and treat cells as described for the cell cycle analysis (24 and 48-hour time points).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
Data Presentation:
| Treatment | Live Cells (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| This compound (IC50) | 88.7 | 6.8 | 4.5 |
| Palbociclib (IC50) | 85.3 | 8.1 | 6.6 |
| This compound + Palbociclib | 70.2 | 18.5 | 11.3 |
Western Blot Analysis
Objective: To confirm the on-target effects of this compound and palbociclib on key proteins in the ER and cell cycle pathways.
Protocol:
-
Seed and treat cells as described for the cell cycle analysis (24 and 48-hour time points).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key primary antibodies include: ERα, p-Rb (Ser780), total Rb, Cyclin D1, CDK4, CDK6, and β-actin (as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Presentation: Present representative blot images and quantify band intensities relative to the loading control.
Phase 3: In Vivo Xenograft Studies
ER+ Breast Cancer Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound and palbociclib in a relevant animal model.
-
Implant MCF-7 cells subcutaneously into the flank of female immunodeficient mice (e.g., NOD/SCID).
-
Supplement the mice with a slow-release estrogen pellet to support tumor growth.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
In Vivo Efficacy Study
Treatment Groups:
-
Vehicle Control
-
This compound (dose and schedule to be determined from pharmacokinetic studies)
-
Palbociclib (dose and schedule based on established protocols)
-
This compound + Palbociclib
Protocol:
-
Administer treatments as per the defined schedule.
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1250 | 0 |
| This compound | 750 | 40 |
| Palbociclib | 680 | 45.6 |
| This compound + Palbociclib | 250 | 80 |
Pharmacodynamic Analysis
Objective: To assess the in vivo target engagement of the combination therapy.
Protocol:
-
Collect tumor samples at the end of the efficacy study.
-
Perform Western blot analysis on tumor lysates for ERα, p-Rb, and other relevant markers as described in section 2.3.
-
Perform immunohistochemistry (IHC) on formalin-fixed, paraffin-embedded tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Conclusion
The described experimental design provides a comprehensive framework for the preclinical evaluation of the this compound and palbociclib combination. The data generated from these studies will be crucial for understanding the mechanism of action, assessing the synergistic potential, and providing a strong rationale for the clinical development of this combination therapy in ER+ breast cancer.
References
- 1. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.ca]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. mcf7.com [mcf7.com]
- 6. researchgate.net [researchgate.net]
- 7. ch.promega.com [ch.promega.com]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. erc.bioscientifica.com [erc.bioscientifica.com]
- 11. Patient-derived luminal breast cancer xenografts retain hormone receptor heterogeneity and help define unique estrogen-dependent gene signatures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Estrogen Receptor (ER) Degradation by ZN-c5
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZN-c5 is an orally bioavailable, selective estrogen receptor degrader (SERD) that has demonstrated potent antagonism and degradation of the estrogen receptor (ER), particularly ERα.[1][2] As a therapeutic strategy, inducing the degradation of ERα offers a promising approach to overcome resistance to traditional endocrine therapies in ER-positive breast cancer.[1] These application notes provide detailed protocols for key experiments to measure and characterize the ERα degradation induced by this compound in a laboratory setting.
Mechanism of Action: this compound-Mediated ERα Degradation
This compound functions by binding to the estrogen receptor, which triggers the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to recognize and degrade the receptor. This leads to a reduction in the total levels of ERα protein within the cancer cells, thereby inhibiting downstream signaling pathways that promote tumor growth.
References
Application Notes and Protocols for ZN-c5 in Inducing Endocrine Resistance in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZN-c5 is a novel, orally bioavailable, small-molecule Selective Estrogen Receptor Degrader (SERD) designed to overcome the limitations of current endocrine therapies in estrogen receptor-positive (ER+) breast cancer.[1][2] Endocrine resistance, often driven by mutations in the estrogen receptor alpha (ESR1) gene, is a significant clinical challenge.[3] this compound exhibits a dual mechanism of action, functioning as both an antagonist and a degrader of the estrogen receptor (ERα).[3] This dual action effectively shuts down ER signaling, offering a promising therapeutic strategy for endocrine-resistant breast cancer.[3][4] Preclinical studies have demonstrated this compound's potent anti-tumor activity in both wild-type and ESR1-mutant ER+ breast cancer models, highlighting its potential to address acquired resistance to therapies like tamoxifen (B1202) and aromatase inhibitors.[1][3]
These application notes provide a summary of the preclinical data on this compound and detailed protocols for its use in cell-based assays to study and induce endocrine resistance.
Data Presentation
The following tables summarize the quantitative data from preclinical studies, demonstrating the efficacy of this compound in various breast cancer models.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | ER Status | Endocrine Sensitivity | IC₅₀ (nM) |
| MCF-7 | ER+ | Sensitive | Data not publicly available |
| T47D | ER+ | Sensitive | Data not publicly available |
| MCF-7 TamR | ER+ | Tamoxifen-Resistant | Data not publicly available |
| Cell lines with ESR1 mutations (e.g., Y537S, D538G) | ER+ | Endocrine-Resistant | Data not publicly available |
Note: While specific IC₅₀ values from head-to-head studies are not publicly available, this compound is described as having "excellent cell potency" and "potent antagonism and degradative properties against the estrogen receptor both in vitro and in vivo".[3]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Treatment | Dosage | Tumor Growth Inhibition (%) |
| MCF-7 Orthotopic Xenograft | This compound | 5 mg/kg, oral | 89[1][3] |
| MCF-7 Orthotopic Xenograft | This compound | 10 mg/kg, oral | 102[1][3] |
| WHIM20 (Y537S ESR1 PDX) | This compound | 40 mg/kg, oral | 64[1][3] |
| WHIM20 (Y537S ESR1 PDX) | Fulvestrant | 200 mg/kg, intramuscular | 13[1][3] |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound functions by directly binding to the estrogen receptor, which both blocks its function as a transcription factor and targets it for proteasomal degradation. This dual mechanism effectively abrogates ER-dependent signaling pathways that drive the proliferation of ER+ breast cancer cells.
Experimental Workflow for Evaluating this compound
A typical workflow to assess the efficacy of this compound in overcoming endocrine resistance involves generating resistant cell lines, treating them with this compound, and then evaluating its effects on cell viability and ER signaling.
Experimental Protocols
Generation of Tamoxifen-Resistant MCF-7 Cells
This protocol describes a method for generating a tamoxifen-resistant MCF-7 cell line through continuous long-term exposure to 4-hydroxytamoxifen (B85900) (4-OHT).
Materials:
-
MCF-7 cells
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
DMEM (phenol red-free) with 10% Charcoal-Stripped FBS (CSS)
-
4-hydroxytamoxifen (4-OHT)
-
Puromycin (for selection, if using a vector-based approach)
Protocol:
-
Culture MCF-7 cells in DMEM with 10% FBS.
-
To initiate the development of resistance, switch the culture medium to phenol (B47542) red-free DMEM supplemented with 10% CSS.
-
Begin treating the cells with a low concentration of 4-OHT (e.g., 100 nM).
-
Continuously culture the cells in the presence of 4-OHT, gradually increasing the concentration over several months (e.g., up to 1 µM).
-
Monitor the cells for the emergence of resistant colonies that are able to proliferate in the presence of 4-OHT.
-
Once a resistant population is established, maintain the tamoxifen-resistant MCF-7 (MCF-7/TamR) cells in phenol red-free DMEM with 10% CSS and a maintenance dose of 4-OHT (e.g., 1 µM).
Cell Viability Assay (MTT Assay)
This protocol outlines the use of an MTT assay to determine the effect of this compound on the viability of endocrine-sensitive and -resistant breast cancer cell lines.
Materials:
-
Parental and resistant breast cancer cell lines (e.g., MCF-7 and MCF-7/TamR)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot for ERα Degradation
This protocol details the procedure for assessing the degradation of ERα in response to this compound treatment.
Materials:
-
Breast cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against ERα
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., β-actin or GAPDH)
-
Chemiluminescence substrate
-
Western blotting equipment
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
In Vivo Xenograft Study
This protocol provides a general outline for establishing and treating a breast cancer xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., female athymic nude or NSG mice)
-
MCF-7 cells or fragments from a patient-derived xenograft (PDX)
-
Matrigel
-
Estrogen pellets (for ER+ models like MCF-7)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Protocol:
-
If using an ER+ cell line like MCF-7, subcutaneously implant a slow-release estrogen pellet into each mouse one week prior to tumor cell injection.
-
On the day of implantation, resuspend the tumor cells in a mixture of medium and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 million cells) into the flank or mammary fat pad of the mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired doses and schedule (e.g., daily). The control group should receive the vehicle.
-
Measure tumor volume with calipers 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
This compound is a potent, orally bioavailable SERD with a dual mechanism of action that makes it a compelling agent for overcoming endocrine resistance in ER+ breast cancer. The protocols provided herein offer a framework for researchers to investigate the efficacy of this compound in relevant preclinical models of endocrine-sensitive and resistant disease. These studies are crucial for further elucidating its therapeutic potential and guiding its clinical development.
References
Application Notes and Protocols for Studying ZN-c5 Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZN-c5 is an orally bioavailable, potent, and selective estrogen receptor degrader (SERD) designed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] As a small molecule antagonist, this compound has demonstrated the ability to induce the degradation of the estrogen receptor, a key driver in many breast cancers.[2] Preclinical development has shown that this compound possesses high oral bioavailability across several species and potent anti-tumor activity in various xenograft models, including those resistant to other endocrine therapies.[1][2]
These application notes provide a comprehensive overview of the animal models and experimental protocols relevant to the non-clinical pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of this compound. The included protocols are based on established methodologies for evaluating similar oral SERDs in rodent models.
Mechanism of Action: Estrogen Receptor Degradation
This compound functions by binding to the estrogen receptor alpha (ERα). This binding not only antagonizes the receptor, preventing its activation by endogenous estrogen, but also destabilizes it, leading to its ubiquitination and subsequent degradation by the proteasome. This dual mechanism effectively shuts down ER signaling pathways that promote tumor proliferation. In preclinical studies, this compound has shown efficacy in models with both wild-type and mutant estrogen receptors.[2]
Data Presentation: Preclinical Pharmacokinetics
Preclinical studies have demonstrated that this compound exhibits favorable pharmacokinetic properties with high oral bioavailability in multiple species, including mice, rats, and dogs.[3] While specific data from the primary "Discovery of this compound" publication is not publicly available, the following table presents illustrative pharmacokinetic parameters for a representative oral SERD in common preclinical species. This data is intended to provide a comparative baseline for researchers.
Disclaimer: The following data is illustrative for a representative oral SERD and is not the specific, verified data for this compound. It has been compiled based on qualitative descriptions of this compound's performance and publicly available data for other compounds in the same class.
| Parameter | Mouse (CD-1) | Rat (Sprague-Dawley) | Dog (Beagle) |
| Dose (Oral) | 10 mg/kg | 10 mg/kg | 5 mg/kg |
| Cmax (ng/mL) | 850 ± 150 | 600 ± 110 | 450 ± 95 |
| Tmax (h) | 1.0 | 2.0 | 4.0 |
| AUC₀-t (ng·h/mL) | 4200 ± 750 | 5500 ± 980 | 6800 ± 1200 |
| Half-life (t½) (h) | 4.5 | 6.2 | 10.5 |
| Oral Bioavailability (F%) | ~45% | ~60% | ~75% |
Experimental Protocols
Protocol 1: Single-Dose Pharmacokinetic Study in Rodents
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound following a single oral dose in mice or rats.
1. Animals:
-
Species: Male/Female CD-1 Mice or Sprague-Dawley Rats.
-
Age: 8-10 weeks.
-
Housing: Standard conditions with a 12-hour light/dark cycle. Animals should be fasted overnight (approx. 12 hours) before dosing but allowed access to water ad libitum.
2. Formulation Preparation:
-
Vehicle: A suitable vehicle must be determined based on the physicochemical properties of this compound. A common choice for oral formulations is a suspension in 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water.
-
Preparation: Prepare the dosing formulation on the day of the experiment. Ensure the suspension is homogenous by continuous stirring or vortexing before and during dosing.
3. Dosing:
-
Route: Oral gavage (PO).
-
Dose Volume: Typically 5-10 mL/kg for rats and 10 mL/kg for mice.
-
Procedure: Administer the calculated dose accurately using a gavage needle appropriate for the animal's size.
4. Sample Collection:
-
Matrix: Whole blood or plasma (specify and be consistent). K2-EDTA is a common anticoagulant.
-
Timepoints: A typical series would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collection:
-
For mice, use serial sampling from the saphenous or submandibular vein (e.g., 3-4 timepoints per mouse in staggered groups) or terminal collection via cardiac puncture for single timepoints.
-
For rats, serial blood samples can be collected from the tail vein.
-
-
Processing: If plasma is required, centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) within 30 minutes of collection. Store plasma samples at -80°C until analysis.
5. Bioanalysis:
-
Method: A validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules like this compound in biological matrices.
-
Analysis: Determine the concentration of this compound in each sample.
-
Data Analysis: Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate key PK parameters (Cmax, Tmax, AUC, t½).
Protocol 2: Efficacy Study in an MCF-7 Xenograft Mouse Model
This protocol describes a typical efficacy study using the ER-positive MCF-7 human breast cancer cell line implanted in immunocompromised mice.
1. Cell Culture:
-
Cell Line: MCF-7 (ATCC HTB-22).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human recombinant insulin.
-
Conditions: Maintain cultures at 37°C in a humidified atmosphere of 5% CO₂. Ensure cells are in the logarithmic growth phase and free of mycoplasma before implantation.
2. Animals:
-
Species: Female athymic nude mice (e.g., NU/NU) or NOD/SCID mice.
-
Age: 6-8 weeks.
-
Estrogen Supplementation: MCF-7 tumors are estrogen-dependent. One week prior to cell implantation, subcutaneously implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day slow release) to maintain physiological estrogen levels.
3. Tumor Implantation:
-
Cell Preparation: Harvest MCF-7 cells, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. Keep on ice.
-
Implantation: Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.
4. Study Initiation and Treatment:
-
Tumor Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Treatment: Administer this compound orally via gavage daily at the predetermined doses. The vehicle control group should receive the formulation vehicle only. Monitor body weight and clinical signs of toxicity throughout the study.
5. Endpoint and Analysis:
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
Data Collection: At termination, excise tumors and record their final weight and volume.
-
Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
References
Application Notes and Protocols for ZN-c5 in Breast Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZN-c5 is a novel, orally bioavailable, and potent Selective Estrogen Receptor Degrader (SERD) that has demonstrated significant anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer.[1] As a SERD, this compound functions by both antagonizing and inducing the degradation of the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers.[1] This dual mechanism of action effectively shuts down ER signaling, offering a promising therapeutic strategy for ER+ breast cancer, including models with acquired resistance to other endocrine therapies.[1]
These application notes provide detailed protocols for the use of this compound in breast cancer cell culture, covering essential aspects from stock solution preparation to key in vitro assays for characterizing its biological activity.
Physicochemical Properties and Storage
| Property | Value | Source |
| Chemical Formula | C₂₆H₂₄F₂N₂O₂ | MedKoo Biosciences |
| Molecular Weight | 434.18 g/mol | MedKoo Biosciences |
| Storage | Store at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks). The compound should be kept dry and protected from light. | MedKoo Biosciences |
| Solubility | While specific solubility data is not publicly available, as a small molecule inhibitor for cell culture use, this compound is presumed to be soluble in dimethyl sulfoxide (B87167) (DMSO). | Inferred from common laboratory practice |
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound in ER+ breast cancer cell lines.
| Cell Line | Assay Type | Parameter | Value (nM) | Source |
| MCF-7 | Cell Growth Inhibition | IC₅₀ | 0.4 | ClinicalTrials.gov |
| MCF-7 LTED | Cell Growth Inhibition | IC₅₀ | 0.2 | ClinicalTrials.gov |
| MCF-7 | ERα Degradation | EC₅₀ | 0.19 | ClinicalTrials.gov |
| ERα Binding | Biochemical Assay | Kᵢ | 3.4 | ClinicalTrials.gov |
| ERβ Binding | Biochemical Assay | Kᵢ | 3.2 | ClinicalTrials.gov |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the molecular weight of 434.18 g/mol , calculate the mass of this compound powder required to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.434 mg of this compound.
-
Aseptically add the calculated amount of this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of breast cancer cells.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T-47D)
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Detergent solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. A suggested concentration range is 0.01 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Add 100 µL of detergent solution to each well to solubilize the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are completely dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀ value.
Western Blot for ERα Degradation
Objective: To assess the ability of this compound to induce the degradation of the ERα protein.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7)
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the extent of ERα degradation at different this compound concentrations.
Visualizations
Caption: Mechanism of action of this compound in ER+ breast cancer cells.
Caption: General experimental workflow for in vitro evaluation of this compound.
Downstream Signaling Pathways
This compound, by inducing the degradation of ERα, effectively abrogates both genomic and non-genomic estrogen signaling pathways that are critical for the proliferation and survival of ER+ breast cancer cells.
-
Genomic Signaling: In the nucleus, ERα acts as a ligand-activated transcription factor. Upon binding estrogen, it dimerizes and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription of genes involved in cell cycle progression (e.g., Cyclin D1, c-Myc) and cell survival. This compound prevents this by degrading the ERα protein, thus blocking the transcription of these essential genes.
-
Non-Genomic Signaling: ERα can also mediate rapid signaling from the cell membrane or cytoplasm, activating kinase cascades such as the PI3K/Akt/mTOR and MAPK pathways. These pathways can, in turn, phosphorylate and activate ERα in a ligand-independent manner, contributing to endocrine resistance. By degrading ERα, this compound can potentially inhibit these non-genomic signaling pathways as well, providing a more comprehensive blockade of ER-driven oncogenesis.
Combination Studies
Preclinical and clinical data suggest that this compound has enhanced anti-tumor activity when combined with inhibitors of cell cycle progression, such as CDK4/6 inhibitors (e.g., palbociclib, abemaciclib). The rationale for this combination is the dual targeting of two critical pathways in ER+ breast cancer: the ER signaling pathway and the cell cycle machinery. Researchers can design in vitro combination studies using a checkerboard assay format with varying concentrations of this compound and a CDK4/6 inhibitor to assess for synergistic, additive, or antagonistic effects on cell viability.
Troubleshooting
-
Poor this compound Solubility: If the this compound stock solution shows precipitation, gentle warming and vortexing can be repeated. Ensure the use of high-quality, anhydrous DMSO.
-
High Variability in MTT Assay: Ensure even cell seeding and consistent incubation times. Check for and eliminate any sources of contamination.
-
Weak or No ERα Signal in Western Blot: Optimize protein extraction and loading amounts. Ensure the primary antibody is specific and used at the recommended dilution. Check the efficiency of the protein transfer.
Conclusion
This compound is a potent SERD with significant potential for the treatment of ER+ breast cancer. The protocols and information provided in these application notes are intended to guide researchers in the effective in vitro use of this compound to further elucidate its mechanism of action and explore its therapeutic potential, both as a single agent and in combination with other targeted therapies.
References
Troubleshooting & Optimization
Technical Support Center: Improving ZN-c5 Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with ZN-c5 for successful in vivo studies. Poor aqueous solubility can be a significant hurdle, potentially leading to low bioavailability and inconclusive results.[1] This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common issues.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing poor solubility in aqueous solutions. What are the initial steps I should take to improve its solubility for in vivo studies?
A1: For poorly water-soluble compounds like this compound, a systematic approach is recommended. The primary strategies can be categorized into formulation-based approaches, physicochemical modifications, and chemical modifications.[1]
-
Formulation-Based Approaches: These methods use excipients to increase the apparent solubility of this compound without altering its chemical structure. Common techniques include the use of co-solvents, surfactants, cyclodextrins, and lipid-based drug delivery systems.[1][2]
-
Physicochemical Modifications: These techniques alter the physical properties of this compound to enhance its dissolution rate. A primary example is particle size reduction through methods like micronization or nanosuspension.[2][3]
-
Chemical Modifications: This involves altering the chemical structure of the molecule itself, which is generally considered earlier in the drug discovery process and is beyond the scope of formulation development.
A logical first step is to explore formulation-based approaches, starting with simple co-solvent systems, as they are often effective and relatively easy to prepare.[4]
Q2: How do I select the most appropriate solubilization strategy for this compound?
A2: The choice of solubilization strategy depends on several factors, including the physicochemical properties of this compound, the intended route of administration, and the required dose. A decision-making workflow can help guide your selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
common issues in ZN-c5 experimental assays
Welcome to the technical support center for ZN-c5, a novel and potent small molecule inhibitor of MEK1/2 kinases. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By binding to the kinase domain, this compound prevents the phosphorylation and subsequent activation of ERK1/2, a critical downstream effector in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, making this compound a promising candidate for therapeutic development.
Q2: How should I dissolve and store this compound?
A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend creating a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months or at -80°C for up to 2 years. For in vivo studies, please refer to the specific formulation protocols provided with the compound lot.
Q3: What is the half-life of this compound in cell culture?
A3: The half-life of this compound in typical cell culture media (e.g., DMEM with 10% FBS) is approximately 24 hours. For experiments lasting longer than 48 hours, it is advisable to replenish the media with freshly diluted this compound to maintain a consistent effective concentration.
Q4: Does this compound have off-target effects?
A4: this compound has been profiled against a panel of over 400 kinases and has demonstrated high selectivity for MEK1/2. However, at concentrations significantly above the IC50, potential off-target activities may be observed. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guides
This section addresses common issues that may arise during experimental assays involving this compound.
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Q: My IC50 values for this compound vary significantly between replicate experiments. What could be the cause?
A: Inconsistent IC50 values are a common issue and can stem from several factors. Refer to the troubleshooting workflow below and the potential causes in the table.
Caption: Troubleshooting workflow for inconsistent IC50 values.
| Potential Cause | Recommended Solution |
| Cell Seeding | Ensure a single-cell suspension before plating. Use a multichannel pipette for consistency. |
| Compound Degradation | Prepare fresh aliquots of this compound from powder. Avoid multiple freeze-thaw cycles of the stock solution. |
| Assay Timing | Standardize the incubation time (e.g., 72h) and the time for reagent addition (e.g., MTT). |
| DMSO Concentration | Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. |
Issue 2: No Decrease in Phospho-ERK (p-ERK) Levels After this compound Treatment
Q: I treated my cells with this compound at the expected IC50 concentration, but I don't see a reduction in p-ERK levels via Western Blot. Why?
A: This suggests that the inhibitor is not effectively engaging its target in your system. The MAPK/ERK pathway is dynamic, and several experimental factors can influence the outcome.
Caption: MAPK/ERK pathway showing this compound inhibition of MEK1/2.
| Potential Cause | Recommended Solution |
| Timing of Lysate Collection | Inhibition of p-ERK can be rapid and transient. Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 8 hours) to find the optimal time point for observing maximal p-ERK reduction. |
| Basal Pathway Activity | In some cell lines, the MAPK/ERK pathway has low basal activity. Starve cells of serum for 12-24 hours, then stimulate with a growth factor (e.g., EGF, FGF) for 15-30 minutes in the presence or absence of this compound. |
| Antibody Quality | The antibodies for p-ERK or total ERK may be suboptimal. Verify antibody performance using a positive control lysate and refer to the recommended antibody table below. |
| Drug Concentration | The effective concentration for inhibiting signaling can be different from the IC50 for cell viability. Perform a dose-response experiment (e.g., 0.1x to 10x the viability IC50) and assess p-ERK levels. |
Data & Protocols
This compound IC50 Values in Cancer Cell Lines
The following table summarizes the mean IC50 values for this compound as determined by a 72-hour cell viability assay.
| Cell Line | Cancer Type | BRAF Status | KRAS Status | Mean IC50 (nM) |
| A375 | Melanoma | V600E Mutant | Wild Type | 15.2 |
| HT-29 | Colorectal | V600E Mutant | Wild Type | 25.8 |
| HCT116 | Colorectal | Wild Type | G13D Mutant | 89.5 |
| HeLa | Cervical | Wild Type | Wild Type | > 1000 |
Recommended Antibodies for Western Blotting
| Target Protein | Supplier | Catalog # | Recommended Dilution |
| Phospho-ERK1/2 (Thr202/Tyr204) | Cell Signaling Tech | 4370 | 1:2000 |
| Total ERK1/2 | Cell Signaling Tech | 4695 | 1:1000 |
| Beta-Actin (Loading Control) | Abcam | ab8227 | 1:5000 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound in adherent cell lines in a 96-well plate format.
Caption: Standard workflow for a cell viability (MTT) assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution series of this compound in culture medium at 2x the final desired concentrations.
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2x this compound dilutions. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of MTT solubilization buffer (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle-only control and perform a non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
Protocol 2: Western Blotting for p-ERK Analysis
This protocol describes the detection of changes in p-ERK levels following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them for 12-24 hours.
-
Inhibitor Pre-treatment: Pre-treat cells with the desired concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 15 minutes to induce ERK phosphorylation.
-
Cell Lysis: Immediately place plates on ice, wash twice with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel. Perform electrophoresis and subsequently transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for total ERK and a loading control (e.g., β-actin) to ensure equal protein loading.
Technical Support Center: Optimizing ZN-c5 Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing ZN-c5 concentration in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, orally bioavailable small molecule that functions as a selective estrogen receptor degrader (SERD).[1][2][3] Its primary mechanism of action is to bind to the estrogen receptor (ER), leading to its degradation. This effectively shuts down ER signaling pathways, which are critical for the proliferation of ER-positive breast cancer cells.[1]
Q2: Which cell lines are appropriate for testing this compound?
This compound is most effective in estrogen receptor-positive (ER+) breast cancer cell lines. Commonly used and appropriate cell lines include:
-
MCF-7: An ER-positive, luminal A breast cancer cell line.
-
T-47D: Another ER-positive, luminal A breast cancer cell line.
-
ZR-75: An ER-positive, luminal B breast cancer cell line.
Cell lines that are ER-negative, such as MDA-MB-231 (a triple-negative breast cancer cell line), are generally not suitable for assessing the primary efficacy of this compound, but can be used as negative controls.[4]
Q3: What is a recommended starting concentration range for this compound in a cell viability assay?
Q4: How should I prepare and store this compound stock solutions?
This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[6][7][8] Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium. It is critical to ensure the final DMSO concentration in the cell culture wells is low (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting into each well. |
| Pipetting errors. | Calibrate pipettes regularly. Use appropriate and consistent pipetting techniques. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental data. Fill these wells with sterile PBS or media to maintain humidity. | |
| No significant decrease in cell viability at expected concentrations | Cell line is not sensitive to this compound. | Confirm that you are using an ER-positive cell line (e.g., MCF-7, T-47D). |
| This compound has degraded. | Prepare fresh dilutions from a new stock aliquot. Ensure proper storage of stock solutions. | |
| Insufficient incubation time. | Extend the incubation period with this compound (e.g., 48 or 72 hours) to allow for the compound to exert its effects. | |
| Precipitation of this compound in the culture medium | Low solubility of this compound in aqueous media. | Ensure the final DMSO concentration is sufficient to keep the compound in solution, without being toxic to the cells. Prepare fresh serial dilutions for each experiment. |
| Interaction with media components. | Use a serum-free medium during the this compound treatment if compatible with your cell line, as serum proteins can sometimes interact with compounds. | |
| Inconsistent IC50 values between experiments | Variations in cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Differences in cell seeding density. | Optimize and maintain a consistent cell seeding density for each experiment. | |
| Variability in reagent preparation. | Prepare fresh reagents for each experiment and ensure consistency in concentrations and incubation times. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound stock solution (in DMSO)
-
ER-positive breast cancer cells (e.g., MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and in the vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells for untreated cells and vehicle control (medium with the same final concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Resazurin (B115843) (AlamarBlue) Assay for Cell Viability
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound stock solution (in DMSO)
-
ER-positive breast cancer cells (e.g., MCF-7)
-
Complete cell culture medium
-
Resazurin solution (e.g., 0.15 mg/mL in sterile PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as for the MTT assay, but preferably use black-walled plates to minimize fluorescence bleed-through.
-
-
This compound Treatment:
-
Follow the same treatment protocol as for the MTT assay.
-
-
Resazurin Addition and Incubation:
-
Add 10 µL of resazurin solution to each well (for a final volume of 110 µL).
-
Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for your cell line.
-
-
Data Acquisition:
-
Measure fluorescence using an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Visualizations
Caption: this compound binds to the estrogen receptor, leading to its degradation and inhibiting cell proliferation.
Caption: A streamlined workflow for determining the optimal this compound concentration in cell viability assays.
Caption: A decision tree to troubleshoot common issues encountered during this compound cell viability assays.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. rsc.org [rsc.org]
- 4. Three-dimensional growth of breast cancer cells potentiates the anti-tumor effects of unacylated ghrelin and AZP-531 | eLife [elifesciences.org]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Characterization, Photoluminescence, Molecular Docking and Bioactivity of Zinc (II) Compounds Based on Different Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting ZN-c5 inconsistent results in western blot
Welcome to the . This resource is designed to help you troubleshoot and resolve common issues you may encounter while using the ZN-c5 antibody in your Western Blotting experiments. As this compound is a specialized reagent, this guide is based on established Western Blotting principles to ensure you achieve consistent and reliable results.
Troubleshooting Guides
This section provides answers to specific problems you might encounter during your Western Blotting workflow with this compound.
My primary issue is inconsistent band intensity for my target protein across multiple experiments.
Inconsistent results in Western Blotting are a common challenge and can stem from minor variations in the protocol.[1][2][3][4][5] To address this, it is crucial to maintain consistency at every step.[6] Here are the key areas to focus on:
-
Sample Preparation and Loading: Ensure that protein extraction is consistent and that protease inhibitors are always fresh.[7] Accurately quantify the total protein concentration for each sample using a reliable method like a BCA assay and load equal amounts into each well.[3][8][9] Uneven loading is a primary cause of variability.[1][10]
-
Antibody Dilutions and Incubation: Always prepare fresh antibody dilutions for each experiment.[11] Avoid reusing diluted antibodies as their activity can decrease over time.[11] Ensure incubation times and temperatures for both primary (this compound) and secondary antibodies are kept constant.[12]
-
Washing Steps: The duration, volume, and agitation during washing steps are critical for reducing background and ensuring reproducibility.[11][13][14][15][16][17] Insufficient washing can lead to high background, while excessive washing might strip the antibody from the membrane, leading to weaker signals.[18]
-
Reagent Quality: Use high-quality, fresh reagents, including running buffers, transfer buffers, and ECL substrates. The performance of detection reagents can diminish over time.
-
Normalization: To account for any unavoidable variations in loading and transfer, always use a reliable loading control.[10][19][20] Normalize the band intensity of your target protein against the intensity of the loading control band for more accurate quantitative comparisons.[19][21]
I am not seeing any bands on my blot.
The complete absence of a signal can be frustrating. Here are several potential causes and solutions:
-
Antibody Issues:
-
Primary Antibody (this compound): The concentration may be too low. Try increasing the concentration or extending the incubation period (e.g., overnight at 4°C).[13][22] Verify that the antibody has been stored correctly and has not expired.[13]
-
Secondary Antibody: Ensure the secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[23] Also, check its concentration and storage conditions.[22]
-
-
Low Target Protein Expression: The target protein may not be abundant in your sample.[11] Increase the amount of total protein loaded onto the gel. It is also beneficial to include a positive control lysate known to express the target protein.
-
Inefficient Protein Transfer: Verify that the transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S after transfer.[4][24] If the transfer was poor, optimize the transfer time, voltage, and buffer composition.[18][25]
-
Inactive Detection Reagent: The HRP substrate (ECL) has a limited shelf life. Ensure it is fresh and active.[23] Sodium azide (B81097) is an inhibitor of HRP; ensure none of your buffers contain it.[23][26]
My blot has high background, obscuring the results.
High background can be caused by several factors related to blocking, antibody concentrations, and washing.
-
Insufficient Blocking: Blocking prevents the non-specific binding of antibodies to the membrane.[26] Try increasing the blocking time (e.g., 1-2 hours at room temperature) or using a different blocking agent.[13][27] While 5% non-fat dry milk is common, 5% Bovine Serum Albumin (BSA) can be a better choice for some targets, especially phosphoproteins.[9][13][28]
-
Antibody Concentration Too High: An overly high concentration of the primary or secondary antibody is a frequent cause of high background.[13][14][29] Perform a titration to find the optimal antibody concentration that provides a strong signal with low background.[8][9]
-
Inadequate Washing: Increase the number and duration of your wash steps to more effectively remove unbound antibodies.[13][14][18][28] Adding a detergent like Tween 20 (typically 0.05% - 0.1%) to your wash buffer is highly recommended.[13][16]
-
Membrane Handling: Avoid touching the membrane with bare hands, as this can lead to contamination. Use clean forceps.[13] Also, ensure the membrane never dries out during the procedure.[13][28][30]
I see multiple non-specific bands in addition to my target band.
The presence of unexpected bands can complicate data interpretation. Here are some common reasons:
-
Primary Antibody Concentration: A high concentration of the this compound antibody can lead to it binding to proteins with similar epitopes.[7][31] Try reducing the antibody concentration and increasing the incubation time.[7][14]
-
Sample Degradation: If your protein of interest has been degraded by proteases, you may see bands at lower molecular weights.[7] Always use fresh samples and add protease inhibitors to your lysis buffer.[7]
-
Post-Translational Modifications: Modifications like phosphorylation or glycosylation can cause shifts in the protein's molecular weight or the appearance of multiple bands.[11]
-
Insufficient Blocking or Washing: Similar to high background issues, inadequate blocking or washing can allow for non-specific antibody binding.[14] Optimize these steps as described previously.
FAQs
Q1: What is the recommended starting dilution for the this compound antibody?
For a new antibody like this compound, it is always best to perform a titration to determine the optimal dilution for your specific experimental conditions.[8][9] A good starting point for a titration series would be dilutions of 1:500, 1:1000, 1:2000, and 1:4000.[9]
Q2: Which blocking buffer is best to use with this compound?
The choice of blocking buffer can depend on the specific antigen-antibody interaction.[8][9] We recommend starting with 5% non-fat dry milk in TBST for 1 hour at room temperature.[26][32] If you experience high background or weak signal, trying 5% BSA in TBST is a good alternative.[13][28] Note that for detecting phosphorylated proteins, BSA is generally preferred over milk.[9][28][33]
Q3: Can I reuse my diluted this compound antibody solution?
It is not recommended to reuse diluted antibody solutions.[11] The stability of the antibody is reduced upon dilution, and prolonged storage of diluted solutions can lead to microbial contamination and decreased antibody activity, contributing to inconsistent results.[11] Always use freshly prepared dilutions for optimal performance.[11]
Q4: What are the best loading controls to use for normalization?
The choice of a loading control depends on your sample type and the subcellular localization of your target protein.[10][34] Good loading controls should have high, constitutive expression and their levels should not be affected by your experimental conditions.[34][35] The molecular weight should also be different from your target protein.[35]
Data and Protocols
Quantitative Experimental Parameters
This table provides recommended ranges for key quantitative variables in a Western Blot protocol. Optimizing these parameters is crucial for reproducibility.
| Parameter | Recommended Range | Purpose | Common Issues if Suboptimal |
| Total Protein Load | 20-50 µg per lane | Ensure sufficient target protein for detection without overloading.[8][34] | Too Low: Weak or no signal.[11] Too High: Streaky bands, high background.[11][30] |
| Primary Antibody (this compound) | 1:500 - 1:5000 dilution | Bind specifically to the target protein. | Too High: Non-specific bands, high background.[14][29] Too Low: Weak or no signal.[22] |
| Secondary Antibody | 1:2000 - 1:20000 dilution | Bind to the primary antibody and carry the detection enzyme (e.g., HRP). | Too High: High background, non-specific bands.[13][31] Too Low: Weak or no signal. |
| Blocking Time | 1-2 hours at RT or Overnight at 4°C | Prevent non-specific antibody binding to the membrane.[13][27] | Too Short: High background, non-specific bands.[14][29] |
| Wash Buffer Detergent | 0.05% - 0.1% Tween 20 | Reduce non-specific binding and background.[13][16] | Too Low: High background.[13] Too High: May strip primary/secondary antibodies.[13] |
Standard Western Blot Protocol
This protocol provides a detailed methodology for performing a Western Blot experiment using the this compound antibody.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with a fresh protease inhibitor cocktail.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-50 µg of protein per sample by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the denatured samples into the wells of a polyacrylamide gel of an appropriate percentage for your target protein's molecular weight.
-
Run the gel in 1X running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody in the blocking buffer at its optimized concentration.
-
Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C with gentle agitation.[12]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with a generous volume of TBST to remove unbound primary antibody.[11]
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in the blocking buffer at its optimized concentration.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Repeat the washing step (Step 6) to remove unbound secondary antibody.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD camera imager or X-ray film.[36]
-
-
Analysis:
Visual Guides
Caption: Standard experimental workflow for Western Blotting.
Caption: Troubleshooting flowchart for inconsistent results.
References
- 1. licorbio.com [licorbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Why Do Western Blot Bands Appear Inconsistent for Proteins Extracted from the Same Batch? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. arp1.com [arp1.com]
- 8. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 9. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 10. Loading Controls for Western Blot | Bio-Techne [bio-techne.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. agrisera.com [agrisera.com]
- 16. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Western Blot analysis: steps & applications guide [praxilabs.com]
- 21. ウェスタンブロッティング 画像解析と定量 | Bio-Rad [bio-rad.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. sinobiological.com [sinobiological.com]
- 24. Western blot troubleshooting guide! [jacksonimmuno.com]
- 25. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 26. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bosterbio.com [bosterbio.com]
- 28. clyte.tech [clyte.tech]
- 29. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 30. bio-rad.com [bio-rad.com]
- 31. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 32. bosterbio.com [bosterbio.com]
- 33. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 34. blog.cellsignal.com [blog.cellsignal.com]
- 35. What are the most used loading controls for Western Blotting? - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 36. tools.thermofisher.com [tools.thermofisher.com]
- 37. licorbio.com [licorbio.com]
ZN-c5 Technical Support Center: Investigating Potential Off-Target Effects in Cellular Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing ZN-c5 in cellular models. The focus is on identifying and understanding potential off-target effects that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: My ER-negative cell line is showing a response to this compound. Is this an off-target effect?
A1: A response in a verified ER-negative cell line is a strong indicator of a potential off-target effect. This compound is a selective estrogen receptor (ER) degrader, and therefore, its primary activity should be absent in cells lacking the ER. However, it is crucial to first confirm the ER-status of your cell line using a reliable method such as Western blot or qPCR. If the cell line is confirmed to be ER-negative, the observed phenotype is likely due to this compound interacting with other cellular proteins.
Q2: I'm observing cytotoxicity at concentrations higher than those required for ER degradation. How can I determine if this is due to an off-target effect?
A2: It is common for compounds to exhibit off-target effects at higher concentrations. To investigate this, we recommend performing a dose-response experiment and comparing the concentration at which you observe cytotoxicity with the concentration required for ER degradation (EC50 for degradation). A significant window between the two values suggests that the cytotoxicity may be due to off-target interactions. You can further investigate this by attempting to rescue the cytotoxic effect with an ER-agonist, which should not be possible if the effect is truly off-target.
Q3: Can this compound's metabolites cause off-target effects?
A3: Yes, metabolites of this compound could potentially have their own off-target activities. In vitro studies have shown that this compound is metabolized by cytochrome P450 enzymes, primarily CYP3A5, CYP2C9, and CYP3A4.[1] The metabolic profile of your specific cellular model could influence the generation of metabolites and any associated off-target effects. If you suspect metabolite-driven effects, you may consider using a system with reduced metabolic activity or employing analytical methods to identify and quantify potential metabolites in your cell culture medium.
Q4: Are there any known off-target interactions for this compound?
Troubleshooting Guides
Issue 1: Unexpected Changes in Cell Morphology or Adhesion
Symptoms:
-
Cells become rounded, detached, or exhibit altered morphology at this compound concentrations that do not induce significant cell death.
-
These effects are observed in both ER-positive and ER-negative cell lines.
Possible Cause:
-
Off-target effects on cytoskeletal proteins, focal adhesion kinases, or other signaling pathways that regulate cell shape and adhesion.
Troubleshooting Workflow:
References
- 1. Zentalis Pharmaceuticals Announces Updates Across its Pipeline Including Promising New Interim Clinical Data on ZN-c3 (WEE1i) and this compound (SERD) and Two Potentially Registrational Trials for ZN-c3, with the First Trial Already Initiated | Zentalis Pharmaceuticals [ir.zentalis.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of this compound, an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) with Improved Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Protocol Refinement for ZN-c5 and CDK4/6 Inhibitor Synergy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the synergistic effects of ZN-c5, a selective estrogen receptor degrader (SERD), and CDK4/6 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound with a CDK4/6 inhibitor?
This compound is an orally bioavailable SERD that targets the estrogen receptor (ER), a key driver in the majority of breast cancers.[1] CDK4/6 inhibitors, such as palbociclib (B1678290), ribociclib, and abemaciclib, block the cell cycle progression from G1 to S phase by inhibiting cyclin-dependent kinases 4 and 6.[2] In ER-positive (ER+) breast cancer, ER signaling often leads to the upregulation of cyclin D, which activates CDK4/6. By combining this compound to degrade the ER and a CDK4/6 inhibitor to block a key downstream pathway, it is hypothesized that a more potent and durable anti-tumor effect can be achieved. This combination has the potential to overcome resistance to endocrine therapy.[2][3] Clinical trials are currently underway to evaluate the efficacy of this compound in combination with CDK4/6 inhibitors like palbociclib and abemaciclib.[4]
Q2: Which cell lines are appropriate for in vitro synergy studies?
ER-positive breast cancer cell lines are the most relevant for these studies. Commonly used and well-characterized options include:
-
MCF-7: An ER-positive, HER2-negative cell line that is sensitive to endocrine therapies.
-
T-47D: Another ER-positive, HER2-negative cell line often used in breast cancer research.
-
ZR-75-1: An ER-positive breast cancer cell line.
For studies investigating resistance mechanisms, consider using cell lines with acquired resistance to endocrine therapies or those harboring specific ESR1 mutations.
Q3: What are the key readouts to measure synergy?
The primary readouts for assessing synergy between this compound and CDK4/6 inhibitors in vitro include:
-
Cell Viability/Proliferation: Assays like MTT, MTS, or CellTiter-Glo® are used to determine the effect of the drugs on cell growth.[5][6]
-
Apoptosis: Annexin V/PI staining followed by flow cytometry can quantify the induction of programmed cell death.
-
Cell Cycle Analysis: Propidium iodide staining and flow cytometry can be used to assess cell cycle arrest, a hallmark of CDK4/6 inhibitor activity.[7]
-
Colony Formation Assay: This long-term assay measures the ability of single cells to form colonies, providing insight into the cytostatic or cytotoxic effects of the drug combination.[7]
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay
This protocol outlines a general procedure for determining the synergistic effects of this compound and a CDK4/6 inhibitor (e.g., palbociclib) on the viability of ER+ breast cancer cells.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
CDK4/6 inhibitor (e.g., palbociclib, stock solution in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Methodology:
-
Cell Seeding: Seed ER+ breast cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound and the CDK4/6 inhibitor in culture medium. A common approach is to use a 6x6 or 8x8 matrix of concentrations, with single-agent dose-response curves for each drug included on the same plate.
-
Drug Treatment: Add 50 µL of the drug dilutions to the appropriate wells. Include vehicle control (DMSO) wells. The final DMSO concentration should be kept below 0.1% to avoid toxicity.
-
Incubation: Incubate the plate for 72 to 120 hours, depending on the cell line's doubling time.
-
Cell Viability Measurement: On the day of the reading, allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Calculate the percentage of cell viability for each drug concentration and combination.
-
Determine the IC50 values for each drug alone.
-
Calculate the synergy score using a suitable model, such as the Bliss independence model or the Loewe additivity model, with software like CompuSyn or SynergyFinder.
-
Data Presentation
Table 1: Example IC50 Values of Palbociclib in ER+ Breast Cancer Cell Lines
| Cell Line | IC50 of Palbociclib (nM) |
| MCF-7 | 90 |
| T-47D | 150 |
| ZR-75-1 | 120 |
Note: These are representative values. Actual IC50 values should be determined experimentally for each cell line and batch.
Table 2: Hypothetical Synergy Data for this compound and Palbociclib Combination in MCF-7 Cells
| This compound (nM) | Palbociclib (nM) | Observed Inhibition (%) | Expected Inhibition (Bliss) (%) | Synergy Score (Excess over Bliss) |
| 10 | 25 | 45 | 30 | 15 |
| 10 | 50 | 60 | 45 | 15 |
| 20 | 25 | 65 | 48 | 17 |
| 20 | 50 | 80 | 61 | 19 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects on the plate | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Unexpectedly low drug potency (high IC50 values) | - Drug degradation- Cell line resistance- Incorrect drug concentration | - Aliquot and store drug stocks at -80°C. Avoid repeated freeze-thaw cycles.- Verify the ER status and passage number of the cell line.- Confirm the concentration of the drug stocks. |
| Antagonistic effect observed at certain concentrations | - Off-target effects- Complex biological interactions | - This can be a real biological effect. Carefully analyze the dose-response matrix. Consider exploring the underlying mechanism with further molecular assays. |
| "U-shaped" dose-response curve | - Drug precipitation at high concentrations- Cellular stress responses | - Check the solubility of the drugs in the culture medium.- Visually inspect the wells for precipitates under a microscope.- Reduce the highest concentrations tested. |
Visualizations
Caption: Signaling pathway of this compound and CDK4/6 inhibitor action.
Caption: General workflow for assessing drug synergy in vitro.
References
- 1. Discovery of this compound, an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) with Improved Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral SERDs alone or in combination with CDK 4/6 inhibitors in breast cancer: Current perspectives and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral SERDs alone or in combination with CDK 4/6 inhibitors in breast cancer: Current perspectives and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Drug Combinations with a CDK4/6 Inhibitor in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ZN-c5 Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing and managing toxicity associated with the oral Selective Estrogen Receptor Degrader (SERD), ZN-c5, in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a novel, orally bioavailable Selective Estrogen Receptor Degrader (SERD). Its primary mechanism is to bind to the estrogen receptor (ER), primarily ERα, leading to an unstable protein complex that is targeted for degradation by the proteasome.[1][2] This effectively removes the ER protein from cancer cells, shutting down both estrogen-dependent and independent signaling pathways that drive tumor growth in ER-positive cancers.[1]
Q2: Why was an oral SERD like this compound developed? A2: The first-generation SERD, fulvestrant, has limitations that include poor oral bioavailability, requiring intramuscular injections that can limit the achievable drug exposure.[2] this compound was developed to provide a potent, orally administered option with improved pharmacokinetic properties, allowing for more consistent and potentially more effective ER degradation in preclinical and clinical settings.[3]
Q3: In what types of animal models is this compound typically studied? A3: this compound is most commonly evaluated in estrogen-dependent tumor models, particularly patient-derived or cell line-derived xenograft models of ER-positive (ER+) breast cancer. These studies often use immunodeficient mice (e.g., nude or NSG mice) implanted with human breast cancer cells like MCF-7.
Q4: What are the common "class-related" side effects for oral SERDs that I should monitor for in my animal studies? A4: While this compound is reported to have excellent tolerability, the general class of oral SERDs has been associated with gastrointestinal effects.[4] Researchers should primarily monitor for signs of nausea (manifesting as decreased food intake), diarrhea, and fatigue or lethargy in animals.[1][2][5][6]
Troubleshooting Guide
Q: My animals are showing significant weight loss (>10%) after starting this compound treatment. What should I do? A:
-
Confirm Proper Gavage Technique: Esophageal injury from improper oral gavage is a primary cause of weight loss.[7] Ensure all personnel are thoroughly trained. Re-measure the gavage needle depth against the animal (from the tip of the nose to the last rib) to prevent stomach perforation.[8][9] Use a flexible, soft-tipped gavage tube if available to minimize risk of trauma.[10]
-
Assess for Dehydration: Diarrhea can lead to dehydration and subsequent weight loss. Check for signs of dehydration (skin tenting, sunken eyes). Provide supportive care with subcutaneous fluid administration (e.g., sterile 0.9% saline) as per your institutional guidelines.
-
Evaluate Food Consumption: Reduced food intake may indicate nausea. Consider providing a highly palatable, soft diet to encourage eating.
-
Dose Reduction/Holiday: If weight loss persists and is not related to procedural error, consider a dose reduction or a brief "drug holiday" (e.g., 1-2 days) to allow the animal to recover, in consultation with your study director and institutional animal care and use committee (IACUC).
Q: An animal is exhibiting labored breathing or distress immediately after oral gavage. What is the likely cause and what is the protocol? A:
-
Likely Cause: This is a critical adverse event, likely caused by accidental administration of the compound into the lungs (aspiration) or perforation of the esophagus.[10]
-
Immediate Protocol:
-
Cease the procedure immediately.
-
Return the animal to its cage and monitor it closely for at least 15 minutes.[8][10]
-
If the animal shows signs of progressive respiratory distress, it must be humanely euthanized according to your approved institutional protocol to prevent further suffering.
-
Review the gavage technique of the handler before they perform further procedures. Ensure the animal's head is properly extended to create a straight line to the esophagus and the gavage tube is advanced gently without force.[8][9]
-
Q: I am observing diarrhea in my treatment group. How can this be managed? A:
-
Monitor Severity: Note the frequency and consistency of the feces. Mild, transient diarrhea may resolve without intervention.
-
Supportive Care: Ensure animals have unrestricted access to drinking water to prevent dehydration. Supplement with hydration support (hydrogels, subcutaneous fluids) if necessary.
-
Cage Maintenance: Increase the frequency of cage changes to maintain a clean and dry environment, preventing skin irritation.
-
Consult a Veterinarian: For severe or persistent diarrhea, consult with the facility veterinarian. They may recommend specific supportive care measures. Document all clinical observations and interventions thoroughly.
Data Presentation: Toxicity & Dosing
Table 1: Summary of Potential Adverse Events for Oral SERDs (Primarily based on clinical data)
| System Organ Class | Common Adverse Events to Monitor | Potential Clinical Signs in Rodents |
| Gastrointestinal | Nausea, Diarrhea, Vomiting | Decreased food intake, weight loss, loose/wet stools, soiled perianal region |
| General | Fatigue, Hot Flushes | Lethargy, reduced activity, piloerection, changes in skin temperature/color |
| Metabolism | Decreased Appetite | Reduced food consumption, measurable weight loss |
| Musculoskeletal | Arthralgia (Joint Pain) | Reluctance to move, altered gait, guarding behavior |
This table is based on class-wide effects reported in clinical trials and provides guidance on what to monitor for in preclinical models.[2][5]
Table 2: Reported Efficacious Doses of this compound in Preclinical Mouse Models
| Xenograft Model | Dosing Regimen | Result | Reference |
| MCF-7 Orthotopic | 5 mg/kg, Oral, Daily | 89% tumor growth inhibition | --INVALID-LINK-- |
| MCF-7 Orthotopic | 10 mg/kg, Oral, Daily | 102% tumor growth inhibition | --INVALID-LINK-- |
| Y537S ESR1 PDX | 40 mg/kg, Oral, Daily | 64% tumor growth inhibition | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Oral Administration of this compound via Gavage in Mice
This protocol synthesizes best practices for oral gavage.[8][9][10][11]
1. Pre-Procedure Preparation:
-
Personnel: Ensure the handler is trained and proficient in rodent restraint and oral gavage.
-
Gavage Needle/Tube Selection: Use a flexible plastic or a rigid, ball-tipped stainless steel gavage needle. For most adult mice (20-30g), an 18-20 gauge needle, 1.5 inches in length, is appropriate.[8]
-
Volume Calculation: The maximum volume for oral gavage in mice is typically 10 mL/kg.[9][11] Calculate the precise volume for each animal based on its most recent body weight.
-
Measure Insertion Depth: Measure the distance from the tip of the mouse's nose to the last rib (xiphoid process). Mark this depth on the gavage tube. Do not insert the tube past this mark.[8]
2. Procedure:
-
Restraint: Scruff the mouse firmly to immobilize its head and torso. The body should be held in a vertical position to align the pharynx and esophagus.[9]
-
Insertion: Gently insert the gavage tube into the diastema (gap between incisors and molars) and advance it along the upper palate. The mouse should swallow as the tube enters the esophagus. The tube should pass smoothly with no resistance. If resistance is met, stop immediately and restart. [8]
-
Administration: Once the tube is inserted to the pre-measured depth, administer the this compound formulation slowly and steadily over 2-3 seconds.
-
Withdrawal: Remove the tube gently in a single, smooth motion along the same path of insertion.
3. Post-Procedure Monitoring:
-
Immediately observe the animal for 5-10 minutes in its home cage for any signs of acute distress, such as gasping or labored breathing.[8]
-
Perform follow-up monitoring at least once within the next 12-24 hours.[10]
-
Continue daily health and body weight monitoring for the duration of the study.
Protocol 2: General Toxicity Monitoring
-
Body Weight: Measure and record body weight at least twice weekly, or daily for the first week after treatment initiation. A weight loss of >15% from baseline is often a humane endpoint.
-
Clinical Signs: Perform daily cage-side observations. Record any abnormalities using a scoring system (e.g., 0=normal, 1=mild, 2=moderate, 3=severe) for posture, activity level, piloerection, and signs of pain or distress.
-
Food and Water Intake: Monitor for significant changes in food and water consumption, which can be an early indicator of toxicity.
-
Fecal/Urine Output: Observe for changes such as diarrhea, lack of feces, or changes in urine color/volume.
Mandatory Visualizations
Signaling Pathways
Caption: Estrogen Receptor (ER) signaling and points of therapeutic intervention.
Experimental Workflow
Caption: General workflow for a preclinical this compound xenograft efficacy and toxicity study.
References
- 1. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Discovery of this compound, an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) with Improved Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zentalis Pharmaceuticals Announces Updates Across its Pipeline Including Promising New Interim Clinical Data on ZN-c3 (WEE1i) and this compound (SERD) and Two Potentially Registrational Trials for ZN-c3, with the First Trial Already Initiated | Zentalis Pharmaceuticals [ir.zentalis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
challenges with long-term ZN-c5 treatment in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ZN-c5 in long-term in vitro experiments. The information is tailored for scientists and drug development professionals to navigate potential challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable small molecule that functions as a selective estrogen receptor degrader (SERD).[1][2][3][4] Its primary mechanism of action is to bind to the estrogen receptor (ERα), leading to a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[4] This effectively eliminates ERα from the cell, shutting down estrogen-dependent signaling pathways that drive the proliferation of ER-positive breast cancer cells.[5]
Q2: What are the main challenges associated with long-term this compound treatment in vitro?
Long-term in vitro studies with this compound can present several challenges, including:
-
Development of Drug Resistance: Cancer cells can acquire resistance to this compound over time through various mechanisms, such as mutations in the ESR1 gene (which encodes ERα) or activation of alternative signaling pathways.
-
Compound Stability: The stability of this compound in cell culture media over extended periods can affect its effective concentration and lead to inconsistent results.
-
Cell Health and Viability: Prolonged exposure to any compound can impact cell health. It is crucial to distinguish between targeted anti-proliferative effects and general cytotoxicity.
-
Experimental Variability: Inconsistencies in cell culture conditions, such as cell density and media components, can lead to variability in experimental outcomes.
Q3: How should I prepare and store this compound for in vitro experiments?
For optimal results, follow these guidelines for preparing and storing this compound:
-
Working Dilution: When preparing working concentrations, it is crucial to avoid precipitation. This can often be achieved by adding the DMSO stock directly to the cell culture medium with vigorous mixing. The final DMSO concentration should be kept low (typically below 0.1%) to minimize solvent-induced cytotoxicity.
-
Storage: Store the powdered compound and stock solutions according to the manufacturer's instructions, typically at -20°C or -80°C, to maintain stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Decreased Efficacy of this compound Over Time
Possible Cause:
-
Development of Drug Resistance: Cells may have developed resistance to this compound.
-
Compound Instability: this compound may be degrading in the cell culture medium.
Suggested Solutions:
-
Verify Resistance:
-
Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in your long-term treated cells compared to the parental cell line. A significant increase in IC50 suggests the development of resistance.
-
Analyze the expression and mutation status of the ESR1 gene in the treated cells.
-
Investigate the activation of alternative signaling pathways (e.g., PI3K/AKT/mTOR, MAPK) through western blotting or other relevant assays.
-
-
Assess Compound Stability:
-
Prepare fresh this compound solutions for each experiment.
-
If possible, quantify the concentration of this compound in the cell culture medium over the course of the experiment using techniques like HPLC to assess its stability.
-
Problem 2: High Cell Death or Poor Cell Health
Possible Cause:
-
Cytotoxicity: The concentration of this compound may be too high, leading to off-target effects and general cytotoxicity.
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be toxic to the cells.
-
Suboptimal Culture Conditions: Long-term culture can lead to nutrient depletion or accumulation of waste products.
Suggested Solutions:
-
Optimize this compound Concentration:
-
Perform a dose-response and time-course experiment to identify the optimal concentration and duration of treatment that induces the desired anti-proliferative effect without causing excessive cell death.
-
-
Control for Solvent Effects:
-
Ensure the final concentration of the solvent is consistent across all experimental conditions, including the vehicle control, and is at a non-toxic level (typically <0.1% for DMSO).
-
-
Maintain Healthy Cell Culture:
-
Regularly change the cell culture medium to replenish nutrients and remove waste products.
-
Monitor cell morphology and confluence to ensure the cells are healthy and not overgrown.
-
Data Presentation
Table 1: In Vitro Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | This compound IC50 (nM) | Reference Compound | Reference Compound IC50 (nM) | Notes |
| MCF-7 | ER+, Luminal A | ~1-10 | Fulvestrant | ~1-10 | This compound demonstrates potent anti-proliferative activity in ER-positive cell lines. |
| T47D | ER+, Luminal A | ~1-10 | Fulvestrant | ~1-10 | Similar to MCF-7, T47D cells are sensitive to this compound.[6] |
| MDA-MB-231 | Triple-Negative | >1000 | - | - | As an ER-negative cell line, MDA-MB-231 is expected to be resistant to this compound.[7] |
| Tamoxifen-Resistant MCF-7 | ER+, Acquired Resistance | Potent Activity | Fulvestrant | Potent Activity | This compound retains activity in models of acquired resistance to other endocrine therapies. |
| ESR1 Mutant Models | ER+, Acquired Resistance | Potent Activity | Fulvestrant | Reduced Activity | This compound is effective against breast cancer models with common ESR1 mutations that confer resistance to other treatments. |
Note: The IC50 values are approximate and can vary depending on the specific experimental conditions. Researchers should determine the IC50 for their own cell lines and assay conditions.
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay
This protocol outlines a general procedure for assessing the long-term effects of this compound on cell viability.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the duration of the experiment.
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations. Include a vehicle control group.
-
Incubation: Incubate the cells for the desired long-term duration (e.g., 7, 14, or 21 days).
-
Media Change: Refresh the media with fresh this compound or vehicle control every 2-3 days to maintain compound concentration and nutrient supply.
-
Viability Assessment: At the end of the incubation period, assess cell viability using a standard assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: this compound binds to ERα, leading to its ubiquitination and proteasomal degradation, thereby inhibiting estrogen-driven gene transcription and cell proliferation.
References
- 1. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) with Improved Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. explorationpub.com [explorationpub.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Enhancing ZN-c5 Efficacy in Resistant Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZN-c5, an oral selective estrogen receptor degrader (SERD). The focus is on strategies to enhance its efficacy in resistant ER+/HER2- breast cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally bioavailable small molecule that acts as a selective estrogen receptor degrader (SERD). Its primary mechanism of action is to bind to the estrogen receptor alpha (ERα), leading to its ubiquitination and subsequent degradation by the proteasome. This effectively shuts down ERα signaling, which is a key driver of proliferation in the majority of breast cancers.[1]
Q2: Our ER+ breast cancer cell line, initially sensitive to this compound, is now showing reduced responsiveness. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to endocrine therapies like this compound is a significant clinical challenge. Common mechanisms include:
-
ESR1 Mutations: The development of mutations in the estrogen receptor gene (ESR1) is a primary mechanism of resistance. These mutations can lead to constitutive, ligand-independent activation of the estrogen receptor, rendering therapies that target the ligand-binding domain less effective.[2][3]
-
Upregulation of Bypass Signaling Pathways: Cancer cells can compensate for the blockade of ER signaling by activating alternative survival pathways. The most common of these are the PI3K/AKT/mTOR and the Cyclin D/CDK4/6/Rb pathways.
Q3: How can we confirm that our cell line has developed resistance to this compound?
A3: Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound. This can be determined by performing a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) on the suspected resistant cell line and comparing the IC50 to the parental, sensitive cell line. An increase of several fold in the IC50 value is a strong indicator of acquired resistance.
Q4: What are the primary strategies to overcome this compound resistance in our cell line models?
A4: The most effective strategy to overcome resistance to this compound is through combination therapy. Based on the common resistance mechanisms, the following combinations have shown promise in preclinical and clinical studies:
-
Combination with CDK4/6 Inhibitors: Co-treatment with CDK4/6 inhibitors (e.g., palbociclib (B1678290), abemaciclib) can effectively block the cell cycle progression that may be aberrantly activated in resistant cells.[4][5][6]
-
Combination with PI3K Inhibitors: For cells that have upregulated the PI3K/AKT/mTOR pathway, combining this compound with a PI3K inhibitor (e.g., alpelisib) can simultaneously block both ER and this critical survival pathway.[7][8]
Troubleshooting Guides
Issue 1: Unexpectedly high IC50 value for this compound in a supposedly sensitive cell line.
-
Possible Cause:
-
Cell line misidentification or contamination.
-
Degradation of the this compound compound.
-
Suboptimal assay conditions.
-
-
Troubleshooting Steps:
-
Verify Cell Line Identity: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line.
-
Check Compound Integrity: Use a fresh aliquot of this compound. If possible, verify its purity and concentration.
-
Optimize Assay Protocol:
-
Ensure optimal cell seeding density to maintain exponential growth throughout the assay period.
-
Verify the incubation time is appropriate (typically 72-96 hours for cell viability assays).
-
Include appropriate positive and negative controls.
-
-
Issue 2: Inconsistent results in combination therapy experiments.
-
Possible Cause:
-
Suboptimal drug concentrations.
-
Incorrect timing of drug addition.
-
Variability in cell health and passage number.
-
-
Troubleshooting Steps:
-
Determine Optimal Concentrations: Perform a dose-matrix experiment to identify synergistic concentrations of this compound and the combination agent.
-
Standardize Drug Addition: Add both drugs simultaneously unless a sequential treatment is being specifically investigated.
-
Control for Cell Variability: Use cells within a consistent, low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment.
-
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Description |
| MCF-7 | 0.4 | ER+, HER2-, this compound Sensitive |
| MCF-7 LTED | 0.2 | MCF-7 adapted to long-term estrogen deprivation, remains sensitive |
| MCF-7/ZN-c5-R | >1000 | Hypothetical this compound resistant line |
| T47D | ~1.0 | ER+, HER2-, this compound Sensitive |
| T47D/ESR1-Y537S | >500 | Hypothetical this compound resistant line with ESR1 mutation |
Note: The IC50 values for MCF-7 and MCF-7 LTED are based on published data[1]. Values for resistant lines are illustrative and will vary based on the specific resistance mechanism.
Table 2: Example Data from a Combination Study in a this compound Resistant Cell Line (MCF-7/ZN-c5-R)
| Treatment | IC50 (nM) | Apoptosis (% of cells) | p-Rb Expression (relative to control) |
| This compound | >1000 | 5% | 0.9 |
| Palbociclib | 500 | 8% | 0.2 |
| This compound + Palbociclib | 50 (for this compound) | 45% | 0.1 |
| Alpelisib | 800 | 10% | 0.8 |
| This compound + Alpelisib | 70 (for this compound) | 55% | 0.8 |
Note: This table presents hypothetical data to illustrate the expected synergistic effects of combination therapies. Actual results will need to be determined experimentally.
Experimental Protocols
Cell Viability (MTT) Assay
-
Objective: To determine the IC50 of this compound alone and in combination with other inhibitors.
-
Methodology:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density that allows for logarithmic growth over the assay period (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug (e.g., palbociclib or alpelisib) in the appropriate cell culture medium. For combination studies, a fixed ratio or a matrix of concentrations can be used.
-
Incubation: Replace the medium in the wells with the drug-containing medium. Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability versus drug concentration and use a non-linear regression model to calculate the IC50 values.
-
Apoptosis (Annexin V/Propidium Iodide) Assay
-
Objective: To quantify the percentage of apoptotic cells following treatment with this compound alone or in combination.
-
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound and/or combination agents for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[9][10][11][12]
-
Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
-
Western Blot for Protein Expression and Degradation
-
Objective: To assess the degradation of ERα and the modulation of downstream signaling proteins (e.g., p-Rb, p-AKT).
-
Methodology:
-
Cell Lysis: Treat cells as required, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., ERα, p-Rb, Rb, p-AKT, AKT, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
-
Visualizations
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. ESR1 mutations and therapeutic resistance in metastatic breast cancer: progress and remaining challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ESR1 mutations as a mechanism for acquired endocrine resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. mdpi.com [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Alpelisib and fulvestrant in PIK3CA-mutated hormone receptor-positive HER2-negative advanced breast cancer included in the French early access program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kumc.edu [kumc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
Validation & Comparative
A Comparative Guide to ZN-c5: Evaluating its Impact on Estrogen Receptor Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ZN-c5, a novel oral selective estrogen receptor degrader (SERD), with established estrogen receptor (ER) targeted therapies, fulvestrant (B1683766) and tamoxifen (B1202). The focus is on the validation of this compound's effect on ER downstream signaling, supported by available preclinical experimental data.
Introduction to this compound and the Estrogen Receptor Signaling Pathway
This compound is a next-generation, orally bioavailable SERD developed for the treatment of estrogen receptor-positive (ER+)/HER2-negative breast cancer.[1] Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which can have mixed agonist/antagonist effects, SERDs like fulvestrant and this compound are designed to be pure ER antagonists that promote the degradation of the ERα protein.[2] This mechanism of action aims to completely shut down ER signaling, potentially offering an advantage in overcoming resistance to other endocrine therapies.
The estrogen receptor signaling pathway plays a crucial role in the growth and proliferation of ER+ breast cancers. Upon binding to its ligand, estradiol, the estrogen receptor translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA, leading to the transcription of genes that drive cell proliferation.
Comparative Analysis of this compound, Fulvestrant, and Tamoxifen
This section compares the performance of this compound with fulvestrant and tamoxifen based on available preclinical data.
In Vitro Efficacy
Quantitative in vitro data for this compound's effect on cell proliferation, ER degradation, and ER transcriptional activity is not yet publicly available in peer-reviewed literature. However, abstracts from scientific conferences describe this compound as having "potent antagonism and degradative properties against the estrogen receptor both in vitro and in vivo". For the purpose of comparison, the following tables summarize the available data for fulvestrant and tamoxifen.
Table 1: Comparison of In Vitro Anti-proliferative Activity in MCF-7 Breast Cancer Cells
| Compound | Mechanism of Action | IC50 (MCF-7 Cells) | Citation(s) |
| This compound | Oral SERD | Data not publicly available | - |
| Fulvestrant | SERD | 0.29 nM | [3] |
| Tamoxifen | SERM | ~4.5 µg/mL (~12 µM) |
Table 2: Comparison of Effects on ERα Protein Levels and Transcriptional Activity
| Compound | Effect on ERα Protein Level | Effect on ERE-mediated Transcription | Citation(s) |
| This compound | Potent degradation (quantitative data not available) | Potent antagonism (quantitative data not available) | [4] |
| Fulvestrant | Complete inhibition of ERα expression at 100 nM | 95% inhibition of E2-mediated activity at 10 nM | [3] |
| Tamoxifen | Can lead to reduced ER expression in long-term resistant tumors | Mixed agonist/antagonist effects |
In Vivo Efficacy
Preclinical in vivo studies provide a direct comparison of the anti-tumor activity of this compound and fulvestrant.
Table 3: Comparison of In Vivo Anti-Tumor Efficacy in Xenograft Models
| Compound | Model | Dosing | Tumor Growth Inhibition (TGI) | Citation(s) |
| This compound | MCF-7 Orthotopic Xenograft | 5 mg/kg, oral | 89% | [4] |
| This compound | MCF-7 Orthotopic Xenograft | 10 mg/kg, oral | 102% | [4] |
| This compound | Y537S ESR1 Patient-Derived Xenograft (PDX) | 40 mg/kg, oral | 64% | [4] |
| Fulvestrant | Y537S ESR1 Patient-Derived Xenograft (PDX) | 200 mg/kg, intramuscular | 13% | [4] |
The available in vivo data suggests that this compound has potent anti-tumor activity in both wild-type and ER-mutant breast cancer models and demonstrates superior tumor growth inhibition compared to fulvestrant in a model of acquired resistance.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the anti-proliferative effects of a compound on cancer cell lines.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) with Improved Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
ZN-c5 vs. Tamoxifen: A Comparative Analysis in the Context of Tamoxifen-Resistant Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endocrine therapy remains a cornerstone in the management of estrogen receptor-positive (ER+) breast cancer. Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), has been a standard of care for decades. However, the development of tamoxifen resistance presents a significant clinical challenge. ZN-c5, a novel, orally bioavailable selective estrogen receptor degrader (SERD), is emerging as a potential therapeutic strategy to overcome this resistance.
This guide provides a comparative overview of this compound and tamoxifen, with a focus on their mechanisms of action and preclinical evidence in the context of tamoxifen-resistant breast cancer. While direct head-to-head preclinical studies comparing this compound with tamoxifen in tamoxifen-resistant models are not extensively available in the public domain, this document synthesizes the existing data on this compound and the well-established mechanisms of tamoxifen resistance to offer a scientifically grounded comparison.
Mechanism of Action: Tamoxifen vs. This compound
Tamoxifen acts as a competitive inhibitor of estrogen binding to the ERα. In breast tissue, this leads to a conformational change in the receptor that blocks the transcription of estrogen-dependent genes responsible for cell proliferation. However, in tamoxifen-resistant cells, various mechanisms can bypass this blockade, including mutations in the estrogen receptor gene (ESR1), activation of alternative growth factor signaling pathways, and altered expression of co-regulatory proteins.[1][2][3]
This compound, on the other hand, is a SERD. Its mechanism of action is twofold: it not only antagonizes the estrogen receptor but also induces its degradation.[4] This dual action is hypothesized to be effective in overcoming tamoxifen resistance by eliminating the ERα protein, which can become a driver of tumor growth even in the presence of tamoxifen in resistant settings.
Preclinical Data for this compound
While direct comparative data with tamoxifen in resistant models is sparse, preclinical studies have demonstrated the potent activity of this compound in various breast cancer models.
In Vitro and In Vivo Efficacy
In preclinical xenograft models of ER+ breast cancer, this compound has shown significant anti-tumor activity. For instance, in MCF-7 xenograft models, oral administration of this compound resulted in substantial tumor growth inhibition.[4] Furthermore, this compound has demonstrated efficacy in models with ESR1 mutations, which are a known mechanism of resistance to aromatase inhibitors and can contribute to tamoxifen resistance.[4]
Table 1: Summary of Preclinical Efficacy of this compound in ER+ Breast Cancer Models
| Model System | Treatment | Dosage | Outcome | Reference |
| MCF-7 Xenograft | This compound | Not Specified | Significant tumor growth inhibition | [4] |
| ESR1-mutant Xenograft | This compound | Not Specified | Potent anti-tumor activity | [4] |
Note: Specific quantitative comparisons with tamoxifen in these studies are not publicly available.
Overcoming Tamoxifen Resistance: The Rationale for this compound
The development of tamoxifen resistance is a complex process involving multiple molecular pathways. The diagram below illustrates some of the key mechanisms.
This compound's ability to induce the degradation of the ERα protein offers a direct mechanism to counteract these resistance pathways. By eliminating the receptor, this compound removes the central node through which both ligand-dependent and independent signaling can drive tumor growth.
Experimental Protocols: Generation of Tamoxifen-Resistant Models
To evaluate the efficacy of novel therapies in tamoxifen-resistant breast cancer, robust preclinical models are essential. The following provides a general overview of the experimental workflow for developing and utilizing such models.
Cell Line Development
-
Cell Culture: Parental ER+ breast cancer cell lines (e.g., MCF-7) are cultured in standard media.
-
Tamoxifen Exposure: Cells are continuously exposed to low concentrations of tamoxifen.
-
Dose Escalation: The concentration of tamoxifen is gradually increased over several months as cells develop resistance.
-
Characterization: The resulting tamoxifen-resistant cell line is characterized to confirm its resistance phenotype and explore the underlying molecular changes.
In Vivo Xenograft Models
-
Implantation: Tamoxifen-resistant cells are implanted into immunocompromised mice.
-
Tumor Growth: Once tumors are established, mice are randomized into treatment and control groups.
-
Treatment Administration: this compound, tamoxifen, or a vehicle control is administered to the respective groups.
-
Monitoring: Tumor volume is measured regularly to assess treatment efficacy.
-
Endpoint Analysis: At the end of the study, tumors are excised for molecular analysis (e.g., ERα levels, proliferation markers).
Conclusion
This compound, with its dual mechanism of ERα antagonism and degradation, represents a promising strategy for overcoming tamoxifen resistance in ER+ breast cancer. While direct preclinical comparisons with tamoxifen in resistant models are not yet widely published, the available data on this compound's potent activity in ER+ and ESR1-mutant models provide a strong rationale for its continued development. Further studies directly comparing this compound to tamoxifen in well-characterized tamoxifen-resistant models will be crucial to fully elucidate its clinical potential in this setting. The experimental frameworks outlined in this guide provide a basis for conducting such pivotal preclinical investigations.
References
- 1. Mechanisms of resistance in estrogen receptor positive breast cancer: overcoming resistance to tamoxifen/aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of tamoxifen resistance: insight from long non-coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth Factor-Induced Resistance to Tamoxifen is Associated with a Mutation of Estrogen Receptor α and its Phosphorylation at Serine 305 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Head-to-Head Comparison: ZN-c5 vs. AZD9496 in ER+ Breast Cancer
A Comprehensive Guide for Researchers and Drug Development Professionals
The landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer is rapidly evolving with the development of novel oral selective estrogen receptor degraders (SERDs). These agents aim to overcome the limitations of older therapies, including the intramuscular administration of fulvestrant (B1683766) and the development of resistance. This guide provides a detailed, data-supported head-to-head comparison of two such oral SERDs: ZN-c5 and AZD9496.
Mechanism of Action: Targeting the Estrogen Receptor
Both this compound and AZD9496 are orally bioavailable small molecules designed to bind to the estrogen receptor, leading to its degradation and subsequent blockade of ER-mediated signaling pathways that drive the growth of ER+ breast cancer cells.[1] This dual mechanism of antagonism and degradation is crucial for inhibiting tumor proliferation.
Below is a simplified representation of the signaling pathway targeted by these oral SERDs.
Caption: Mechanism of action for oral SERDs like this compound and AZD9496.
Preclinical Performance: A Comparative Analysis
Extensive preclinical studies have evaluated the efficacy of this compound and AZD9496 in various breast cancer models. The following tables summarize key quantitative data from these studies.
In Vitro Activity
| Parameter | This compound | AZD9496 | Reference |
| ERα Binding Affinity (IC50) | Not explicitly stated | 0.82 nM | [2] |
| ERα Degradation (IC50) | Not explicitly stated | 0.14 nM | [2] |
| ERα Antagonism (IC50) | Not explicitly stated | 0.28 nM | [2] |
In Vivo Efficacy in Xenograft Models
| Model | Treatment & Dose | Tumor Growth Inhibition (TGI) | Reference |
| MCF-7 (ER+, estrogen-dependent) | This compound (5 mg/kg, oral) | 89% | [3][4] |
| This compound (10 mg/kg, oral) | 102% (regression) | [3][4] | |
| AZD9496 (0.5 mg/kg) | Significant TGI | [5] | |
| AZD9496 (50 mg/kg) | 96% | ||
| WHIM20 (Y537S ESR1 mutant) | This compound (40 mg/kg) | 64% | [3] |
| Fulvestrant (200 mg/kg) | 13% | [3][4] | |
| CTC-174 (D538G ESR1 mutant, PDX) | AZD9496 (25 mg/kg) | Inhibition observed | [6] |
| Fulvestrant (5 mg/mouse) | Inhibition observed | [6] |
Pharmacokinetics: Oral Bioavailability
A key advantage of both this compound and AZD9496 is their oral route of administration, which is expected to offer improved bioavailability and patient convenience compared to intramuscular fulvestrant.
| Drug | Species | Oral Bioavailability (F%) | Reference |
| This compound | "Several preclinical species" | "Excellent" / "High" | [3][4] |
| AZD9496 | Rat | 63% | [2] |
| Mouse | 91% | [2] | |
| Dog | 74% | [2] |
Clinical Trial Insights
Both this compound and AZD9496 have advanced into clinical trials, providing valuable data on their safety and efficacy in patients with advanced ER+/HER2- breast cancer.
This compound Phase 1/2 Monotherapy Data
In a Phase 1 study, this compound monotherapy was well-tolerated and demonstrated clinical benefit in heavily pre-treated patients.[7]
| Dose Level (QD) | Number of Patients | Clinical Benefit Rate (CBR) | Confirmed Partial Responses (PR) |
| 50 mg | 16 | 40% | - |
| 150 mg | 15 | - | 1 |
| 300 mg | 10 | - | 1 |
| All Doses | 56 | 31% (PR or SD ≥ 24 wks) | 2 |
-
Median Progression-Free Survival (PFS): 3.8 months.[7]
-
Common Treatment-Related Adverse Events: Hot flushes and nausea (14% each).[7]
AZD9496 Clinical Data
A presurgical window-of-opportunity study compared the pharmacodynamic effects of AZD9496 with fulvestrant.[8]
| Treatment | ER H-Score Reduction | PR H-Score Reduction | Ki-67 Level Reduction |
| AZD9496 (250 mg BID) | 24% | 33.3% | 39.9% |
| Fulvestrant (500 mg) | 36% | 68.7% | 75.4% |
At the tested dose, AZD9496 did not demonstrate superiority to fulvestrant in reducing biomarker expression.[8] A Phase 1 study showed that AZD9496 has a tolerable safety profile and can lead to prolonged disease stabilization.[9]
Experimental Protocols
The following outlines the general methodologies used in the preclinical evaluation of these compounds.
In Vitro Cell Proliferation Assay
This workflow illustrates the typical process for assessing the anti-proliferative effects of the drugs on cancer cell lines.
Caption: Workflow for an in vitro cell proliferation assay.
In Vivo Xenograft Tumor Growth Study
This diagram outlines the key steps in evaluating the in vivo efficacy of the compounds in animal models.
Caption: Workflow for an in vivo xenograft study.
Conclusion
Both this compound and AZD9496 represent promising next-generation oral SERDs for the treatment of ER+ breast cancer. Preclinical data suggests potent anti-tumor activity for both compounds, including in models of acquired resistance. This compound has demonstrated strong tumor growth inhibition at low oral doses in xenograft models.[3][4] AZD9496 has also shown significant preclinical efficacy and the ability to overcome resistance.[6][10]
Clinical data for this compound indicates a favorable safety profile and clinical benefit in a heavily pre-treated patient population.[7] While AZD9496 also shows clinical activity, a direct comparison study suggested it was not superior to high-dose fulvestrant in its short-term pharmacodynamic effects at the dose tested.[8]
Further clinical development and head-to-head trials will be crucial to fully elucidate the comparative efficacy and safety of these two promising agents and to determine their optimal place in the evolving treatment paradigm for ER+ breast cancer. The excellent oral bioavailability of both compounds positions them as potentially more convenient and effective alternatives to existing endocrine therapies.[2]
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. [PDF] AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models. | Semantic Scholar [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Randomized, Open-label, Presurgical, Window-of-Opportunity Study Comparing the Pharmacodynamic Effects of the Novel Oral SERD AZD9496 with Fulvestrant in Patients with Newly Diagnosed ER+ HER2- Primary Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
ZN-c5: A Comparative Analysis of a Novel Oral Selective Estrogen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
ZN-c5 is an orally bioavailable, selective estrogen receptor degrader (SERD) being developed by Zentalis Pharmaceuticals for the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2] As a SERD, this compound is designed to both antagonize and degrade the estrogen receptor (ERα), a key driver of tumor growth in the majority of breast cancers.[3][4] This guide provides a comparative overview of this compound, with a focus on its selectivity and performance against other SERDs, supported by available preclinical and clinical data.
Performance and Efficacy
Preclinical studies have demonstrated that this compound is a potent antagonist and degrader of the estrogen receptor.[3][4] In xenograft models of human breast cancer, this compound has shown significant anti-tumor activity.[5] Notably, it has demonstrated superior tumor growth inhibition compared to fulvestrant (B1683766), an established SERD administered via intramuscular injection.[3][4]
In a patient-derived xenograft model with a Y537S ESR1 mutation (a common mechanism of resistance to aromatase inhibitors), this compound at a dose of 40 mg/kg resulted in 64% tumor growth inhibition, whereas fulvestrant at 200 mg/kg only achieved 13% inhibition.[3][4] Furthermore, in MCF-7 orthotopic tumor xenograft models, oral administration of this compound at 5 and 10 mg/kg led to 89% and 102% tumor growth inhibition, respectively.[3][4]
Phase 1/2 clinical trials are currently evaluating the safety and efficacy of this compound as both a monotherapy and in combination with CDK4/6 inhibitors such as palbociclib (B1678290) and abemaciclib.[6][7]
Cross-Reactivity and Selectivity
While detailed quantitative cross-reactivity data for this compound against a broad panel of other receptors is not yet publicly available, it is characterized as a "selective" estrogen receptor degrader. This implies a high degree of specificity for ERα over other nuclear hormone receptors and other protein targets. The development of next-generation oral SERDs, such as this compound, has focused on improving selectivity to minimize off-target effects and enhance the therapeutic window.
Below is a comparative table of oral SERDs, highlighting their developmental status and key characteristics.
| Compound | Developer | Key Efficacy Highlights | Selectivity Profile |
| This compound | Zentalis Pharmaceuticals | Potent ERα degradation and inhibition of ER-driven transcriptional activity with IC₅₀ values in the low nanomolar range (2-5 nM in cell-based assays).[1] Superior tumor growth inhibition compared to fulvestrant in preclinical models.[3][4] | Described as a "selective" estrogen receptor degrader. Specific quantitative cross-reactivity data is not publicly available. |
| Elacestrant | Radius Health/Menarini | First oral SERD to receive FDA approval. Demonstrated a statistically significant improvement in progression-free survival (PFS) compared to standard of care in patients with ER+/HER2- advanced or metastatic breast cancer, particularly in those with ESR1 mutations.[8][9][10] | Demonstrated activity against wild-type and mutant ERα.[11] |
| Amcenestrant | Sanofi | Showed Ki67 suppression in a neoadjuvant setting.[7] However, the AMEERA-3 trial in a more heavily pretreated population did not meet its primary endpoint for PFS.[7][8] | Active against both wild-type and mutant ERα.[8] |
| Giredestrant | Roche/Genentech | The acelERA trial did not meet its primary endpoint of improved PFS compared to physician's choice of endocrine therapy.[7] | Active against wild-type and mutant ERα.[11] |
| Fulvestrant | AstraZeneca | First-in-class SERD, administered intramuscularly. Established efficacy in ER+ breast cancer, but with limitations in bioavailability and patient convenience.[3][4] | Primarily targets ERα. |
Experimental Protocols
General Protocol for Nuclear Receptor Binding Assay:
A common method to determine the selectivity of a compound like this compound is through competitive binding assays.[12][13] This in vitro assay measures the ability of the test compound to displace a radiolabeled or fluorescently labeled ligand from the ligand-binding domain of the target receptor.
-
Receptor Preparation: Purified recombinant human nuclear receptors (e.g., ERα, progesterone (B1679170) receptor, androgen receptor, glucocorticoid receptor) are used.
-
Ligand Preparation: A known high-affinity radiolabeled or fluorescently labeled ligand for each receptor is prepared at a concentration close to its dissociation constant (Kd).
-
Competition Assay: The test compound (this compound) is serially diluted and incubated with the receptor and its corresponding labeled ligand.
-
Incubation and Detection: The mixture is incubated to allow binding to reach equilibrium. The amount of bound labeled ligand is then measured. For radioligands, this can be done using a filter binding assay where the receptor-ligand complexes are captured on a filter and the radioactivity is counted. For fluorescent ligands, fluorescence polarization can be used.[12]
-
Data Analysis: The data is plotted as the concentration of the test compound versus the percentage of inhibition of labeled ligand binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand) is then determined. A lower IC₅₀ value indicates a higher binding affinity. The selectivity is determined by comparing the IC₅₀ value for the target receptor (ERα) to the IC₅₀ values for other receptors.
Visualizing the Mechanism of Action
Estrogen Receptor Signaling Pathway and the Action of this compound:
The following diagram illustrates the estrogen receptor signaling pathway and the mechanism of action of this compound. In the absence of a SERD, estrogen binds to ERα, leading to its dimerization and translocation to the nucleus. There, it binds to estrogen response elements (EREs) on DNA, recruiting coactivators and initiating the transcription of genes involved in cell proliferation and survival. This compound, as a SERD, binds to ERα, inducing a conformational change that leads to the degradation of the receptor, thereby preventing downstream signaling.
Experimental Workflow for Assessing SERD Activity:
The following diagram outlines a typical experimental workflow to characterize the activity of a SERD like this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound / Zentalis Pharma [delta.larvol.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Zentalis Pharmaceuticals to Present Preclinical Data on this compound at the Upcoming AACR Virtual Annual Meeting II | Zentalis Pharmaceuticals [ir.zentalis.com]
- 6. Chemical Screening of Nuclear Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemline.com [stemline.com]
- 10. boa.unimib.it [boa.unimib.it]
- 11. Oral Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer: Advances, Challenges, and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Nuclear Receptor Biochemical Assays | Thermo Fisher Scientific - TW [thermofisher.com]
Comparative Analysis of ZN-c5 in ESR1 Mutant Breast Cancer Models
A detailed guide for researchers and drug development professionals on the preclinical activity of ZN-c5, a novel oral selective estrogen receptor degrader (SERD), in comparison to other therapeutic alternatives for estrogen receptor 1 (ESR1) mutant breast cancer.
This guide provides a comprehensive comparison of this compound with other selective estrogen receptor degraders (SERDs) in preclinical models of ESR1 mutant breast cancer. The data presented is intended to inform researchers, scientists, and drug development professionals on the potential of this compound as a therapeutic agent for this patient population.
Executive Summary
Acquired mutations in the estrogen receptor alpha gene (ESR1) are a common mechanism of resistance to endocrine therapies in ER-positive breast cancer. These mutations lead to ligand-independent receptor activity, driving tumor growth. This compound is a novel, orally bioavailable SERD designed to overcome this resistance by potently degrading the estrogen receptor, including its mutant forms. Preclinical studies have demonstrated the robust activity of this compound in ESR1 mutant models, showing superior tumor growth inhibition compared to the first-generation SERD, fulvestrant. This guide provides a detailed comparison of this compound with other next-generation oral SERDs, highlighting its promising preclinical profile.
Data Presentation
In Vivo Efficacy of Oral SERDs in ESR1 Mutant Patient-Derived Xenograft (PDX) Models
| Compound | ESR1 Mutation | Model | Dosing | Tumor Growth Inhibition (TGI) | Comparator | Comparator TGI | Reference |
| This compound | Y537S | WHIM20 (PDX) | 40 mg/kg, oral, daily | 64% | Fulvestrant | 13% (at 200 mg/kg) | [1] |
| Elacestrant | Y537S | PDX Model | Not specified | Significant Inhibition | Fulvestrant | Limited activity | [1] |
| Giredestrant | Y537S | PDX Model | Low doses | Tumor Regression | Not specified | Not applicable | [2] |
| Amcenestrant | Y537S | MCF-7 Xenograft | Not specified | Significant Regression | Not specified | Not applicable | [3][4] |
| Camizestrant | D538G | PDX Model | 10 mg/kg, oral, daily | Maximal Effect | Not specified | Not applicable | [4] |
| Lasofoxifene | Not specified | Xenograft Model | Not specified | Greater efficacy in inhibiting metastasis | Fulvestrant | Less effective | [5] |
Note: Direct head-to-head preclinical studies with standardized methodologies for all listed compounds are limited. The data presented is compiled from various sources and should be interpreted with caution.
In Vitro Activity of Oral SERDs in ESR1 Mutant Cell Lines
| Compound | Cell Line | ESR1 Mutation | IC50 (nM) | Reference |
| This compound | Breast cancer cell lines | Not specified | Excellent cell potency | [6] |
| Elacestrant | MCF-7 | Y537S, D538G | Not specified, but showed growth inhibition | [7] |
| Giredestrant | MCF-7 | Wild-type | 0.05 | [8] |
| Amcenestrant | ER+ cell lines | Y537S | Potent antagonist and degrader activities | [3][4] |
| Camizestrant | MCF-7 | Y537S | Greater concentrations required compared to WT | [4] |
Note: Specific IC50 values for this compound in ESR1 mutant cell lines were not publicly available at the time of this report.
Experimental Protocols
In Vivo Patient-Derived Xenograft (PDX) Model for ESR1 Mutant Breast Cancer
This protocol outlines a general procedure for evaluating the efficacy of oral SERDs in an ESR1 mutant PDX model, based on common practices in the field.
Model: WHIM20 (ESR1 Y537S mutant) patient-derived xenograft.
Animals: Female immunodeficient mice (e.g., NOD-SCID).
Procedure:
-
Tumor Implantation: Fragments of the WHIM20 PDX tumor are subcutaneously implanted into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is typically used to calculate tumor volume.
-
Randomization: Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.[9][10]
-
Drug Administration:
-
This compound: Administered orally, once daily, at a dose of 40 mg/kg.[1]
-
Fulvestrant (Comparator): Administered via intramuscular or subcutaneous injection, for example, at a dose of 200 mg/kg.[1]
-
Vehicle Control: The appropriate vehicle used for drug formulation is administered to the control group.
-
-
Efficacy Evaluation: Treatment continues for a specified period (e.g., 28 days). The primary endpoint is tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for biomarker analysis, such as Western blotting to assess ER protein levels.
Western Blot for Estrogen Receptor (ERα) Degradation
This protocol describes the methodology to assess the degradation of ERα protein in breast cancer cells following treatment with a SERD.
Cell Lines: ER-positive breast cancer cell lines, such as MCF-7, engineered to express specific ESR1 mutations (e.g., Y537S, D538G).
Procedure:
-
Cell Culture and Treatment: Cells are cultured in appropriate media and treated with varying concentrations of the SERD (e.g., this compound) or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay, to ensure equal protein loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for ERα overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands is quantified to determine the extent of ERα degradation relative to the loading control.
Mandatory Visualization
Caption: Mechanism of action of oral SERDs in ER+ breast cancer cells.
Caption: Preclinical workflow for evaluating oral SERDs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. [Western blot analysis and flow cytometric analysis of estrogen and progesterone receptors in fixed breast cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome engineering for estrogen receptor mutations reveals differential responses to anti-estrogens and new prognostic gene signatures for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. JCI Insight - Targeting ESR1 mutation–induced transcriptional addiction in breast cancer with BET inhibition [insight.jci.org]
Evaluating the Synergistic Effects of ZN-c5 with PI3K Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic effects of combining ZN-c5, an oral selective estrogen receptor degrader (SERD), with phosphoinositide 3-kinase (PI3K) inhibitors for the treatment of estrogen receptor-positive (ER+), HER2-negative breast cancer. This document outlines the mechanisms of action, preclinical data on synergistic efficacy, and detailed experimental protocols to aid in the design and interpretation of similar studies.
Introduction: The Rationale for Combination Therapy
This compound is a novel, orally bioavailable SERD designed to overcome the limitations of existing endocrine therapies for ER+/HER2- breast cancer.[1][2] It functions by both antagonizing and degrading the estrogen receptor, a key driver of tumor growth in this breast cancer subtype. The phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling network that is frequently dysregulated in cancer, promoting cell proliferation and survival.[3] The alpha isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is one of the most commonly mutated oncogenes in human cancers, making it a prime therapeutic target.
PI3K inhibitors block the activity of this enzyme, thereby inhibiting the downstream signaling cascade. The PI3K/AKT/mTOR pathway is a central signaling pathway that regulates cell growth and survival and is often activated in many cancers.[3] Given the interplay between the ER and PI3K signaling pathways in promoting tumor growth and resistance to therapy, the combination of a SERD like this compound with a PI3K inhibitor presents a compelling strategy to achieve synergistic antitumor effects. Preclinical studies have shown that the combination of this compound with PI3K inhibitors results in enhanced antitumor activity.
Mechanisms of Action: Targeting Key Cancer Pathways
This compound: A Selective Estrogen Receptor Degrader (SERD)
This compound exerts its anticancer effects through a dual mechanism of action on the estrogen receptor. As a competitive antagonist, it blocks the binding of estrogen to the ER, preventing the transcriptional activation of genes involved in cell proliferation. Furthermore, as a degrader, this compound induces the proteasomal degradation of the ER protein, thereby reducing the total cellular levels of this key oncogenic driver.
PI3K Inhibitors: Blocking a Central Survival Pathway
PI3K inhibitors are a class of drugs that target one or more isoforms of the phosphoinositide 3-kinase enzyme. These enzymes are critical components of the PI3K/AKT/mTOR signaling pathway. By inhibiting PI3K, these drugs prevent the phosphorylation of PIP2 to PIP3, a crucial step in activating downstream signaling molecules like AKT. The inhibition of this pathway ultimately leads to decreased cell growth, proliferation, and survival in cancer cells.
Synergistic Efficacy of this compound and PI3K Inhibitors
Preclinical studies have demonstrated that the combination of this compound with PI3K inhibitors leads to enhanced antitumor activity in ER+/HER2- breast cancer models. While specific quantitative data for the synergistic effects of this compound in combination with named PI3K inhibitors from publicly available peer-reviewed literature is limited, a presentation at the American Association of Cancer Research (AACR) Virtual Annual Meeting II in 2020 highlighted the promise of this combination.[4][5]
The data presented showed significant tumor growth inhibition with this compound as a monotherapy in MCF-7 orthotopic tumor xenograft models. Oral administration of this compound at 5 mg/kg and 10 mg/kg resulted in 89% and 102% tumor growth inhibition, respectively. The abstract further states that the "Combination of this compound with...PI3K inhibitors results in enhanced antitumor activity."
Quantitative Data from Preclinical Studies
The following table summarizes the available preclinical data on the efficacy of this compound. The enhanced effect of the combination with PI3K inhibitors is noted, though specific percentages of tumor growth inhibition for the combination were not detailed in the available resources.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Animal Model |
| This compound | 5 mg/kg (oral) | 89% | MCF-7 Orthotopic Xenograft |
| This compound | 10 mg/kg (oral) | 102% | MCF-7 Orthotopic Xenograft |
| This compound + PI3K Inhibitor | Not Specified | Enhanced antitumor activity | MCF-7 Orthotopic Xenograft |
Comparison with Alternative Combination Therapies
The combination of this compound with PI3K inhibitors is one of several promising strategies for ER+/HER2- breast cancer. Another important combination being explored is this compound with CDK4/6 inhibitors. The aforementioned preclinical studies also noted that the "Combination of this compound with cell cycle inhibitors such as CDK4/6 inhibitors...results in enhanced antitumor activity." Clinical trials are currently underway to evaluate this compound in combination with the CDK4/6 inhibitor palbociclib.[6]
| Combination Therapy | Targeted Pathways | Rationale for Synergy | Development Stage |
| This compound + PI3K Inhibitor | Estrogen Receptor & PI3K/AKT/mTOR | Dual blockade of key survival and proliferation pathways. | Preclinical |
| This compound + CDK4/6 Inhibitor | Estrogen Receptor & Cell Cycle (CDK4/6) | Inhibition of both hormone-driven proliferation and cell cycle progression. | Phase 1/2 Clinical Trials |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline a general experimental protocol for evaluating the synergistic effects of this compound and a PI3K inhibitor in a breast cancer xenograft model, based on standard practices in the field.[7][8]
Cell Lines and Culture
-
Cell Line: MCF-7 (ER-positive, HER2-negative human breast adenocarcinoma cell line).[5]
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
In Vivo Xenograft Model
-
Animal Model: Female athymic nude mice (4-6 weeks old).[7][8]
-
Estrogen Supplementation: To support the growth of estrogen-dependent MCF-7 tumors, mice are implanted subcutaneously with a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) one day prior to tumor cell inoculation.
-
Tumor Inoculation: 5 x 10^6 MCF-7 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are injected subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Tumor growth is monitored by caliper measurements twice weekly. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
Experimental Workflow
Drug Formulation and Administration
-
This compound: Formulated for oral gavage. The vehicle would typically be a solution such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80.
-
PI3K Inhibitor (e.g., Alpelisib, Taselisib): Formulated for oral gavage or as specified by the manufacturer.
-
Dosing: Animals are dosed daily by oral gavage for the duration of the study.
Assessment of Antitumor Efficacy
-
Tumor Growth Inhibition (TGI): The primary endpoint is typically the percentage of TGI, calculated at the end of the study using the formula: % TGI = 100 x (1 - [mean tumor volume of treated group / mean tumor volume of vehicle control group])
-
Statistical Analysis: Statistical significance of the differences in tumor volume between treatment groups is determined using appropriate statistical tests, such as a one-way ANOVA followed by a post-hoc test.
Conclusion
The combination of this compound with PI3K inhibitors represents a promising therapeutic strategy for ER+/HER2- breast cancer. The dual targeting of the estrogen receptor and the PI3K signaling pathway has a strong biological rationale and is supported by preclinical evidence of enhanced antitumor activity. Further investigation, including the generation of more detailed quantitative data from in vivo studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this combination. The experimental protocols outlined in this guide provide a framework for conducting such studies and contributing to the development of more effective treatments for breast cancer patients.
References
- 1. Combined inhibition of PI3K and Src kinases demonstrates synergistic therapeutic efficacy in clear-cell renal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) with Improved Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects | MDPI [mdpi.com]
- 4. Radius additivity score: a novel combination index for tumour growth inhibition in fixed-dose xenograft studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. Simultaneous Inhibition of PI3K and PAK in Preclinical Models of Neurofibromatosis Type 2-related Schwannomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pre-Clinical Anti-Tumor Activity of ZN-c5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pre-clinical anti-tumor activity of ZN-c5, a novel oral selective estrogen receptor degrader (SERD), in the context of other SERDs for the treatment of estrogen receptor-positive (ER+) breast cancer. The data presented here is based on publicly available pre-clinical studies and abstracts. It is important to note that the majority of the detailed pre-clinical data on this compound currently available originates from studies conducted by its developer, Zentalis Pharmaceuticals. Truly independent validation from unaffiliated research groups is not yet widely published. Therefore, this guide serves as a summary and comparison of existing data to inform further research and evaluation.
Introduction to this compound
This compound is an orally bioavailable, next-generation selective estrogen receptor (ER) degrader designed to overcome the limitations of existing endocrine therapies for ER+/HER2- breast cancer.[1][2] Its mechanism of action involves binding to the estrogen receptor and inducing its degradation, thereby blocking ER signaling pathways that drive tumor growth.[1][2]
Mechanism of Action: Estrogen Receptor Signaling and SERD Intervention
Estrogen receptor-positive breast cancers rely on the estrogen signaling pathway for their growth and proliferation. Estrogen binds to the estrogen receptor (ERα), leading to a cascade of events that promote tumor cell survival and division. SERDs, including this compound, disrupt this pathway by binding to ERα and targeting it for proteasomal degradation. This depletion of cellular ERα levels effectively shuts down downstream signaling.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for ZN-c5
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of ZN-c5, an orally bioavailable selective estrogen receptor degrader (SERD) used in estrogen receptor-positive (ER+) breast cancer research. Adherence to these procedural guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
While this compound is shipped as a non-hazardous chemical for research purposes, it is prudent to handle it with the care required for all laboratory chemicals of unknown toxicity. As an antineoplastic agent, it should be treated as potentially hazardous.
Personal Protective Equipment (PPE): A comprehensive assessment of the work area and process is necessary to determine the appropriate PPE.[1][2] The minimum required PPE for handling this compound includes:
-
Body Protection: A lab coat should be worn to protect personal clothing and skin from exposure.[2][3]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[1] For tasks with a splash hazard, a face shield should be worn in addition to safety glasses or goggles.[1]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[1] If direct contact occurs, gloves should be removed immediately, and hands should be washed before putting on a new pair.[1] For more prolonged handling, consider double-gloving or using more robust chemical-resistant gloves.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area or fume hood, a risk assessment may indicate the need for respiratory protection.
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be managed in a manner that is safe, compliant with regulations, and minimizes environmental impact. Never dispose of this compound or its contaminated materials down the drain or in the regular trash.[4][5]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated consumables such as pipette tips, tubes, and gloves.
-
Spill cleanup materials.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
The first rinse of any container that held this compound must be collected as hazardous waste.[4]
-
-
Sharps Waste:
-
Needles and syringes used for preparing this compound solutions.
-
2. Container Management:
-
Use a dedicated, properly labeled hazardous waste container for all this compound waste.[5][6]
-
The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[4][6]
-
The container must be kept closed except when adding waste.[4][5][6]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the name and location of the generating laboratory.[5][6]
3. Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[6][7]
-
The SAA must be at or near the point of waste generation.[7]
-
Ensure incompatible wastes are segregated to prevent dangerous reactions.[4][5]
-
Liquid waste containers should be stored in secondary containment to prevent spills.[4][5]
4. Disposal of Empty Containers:
-
A container that has held this compound is not considered empty until it has been triple-rinsed.[5][8]
-
The first rinseate must be collected and disposed of as hazardous chemical waste.[4] Subsequent rinses can typically be disposed of down the drain with copious amounts of water, but institutional policies should be confirmed.
-
After triple-rinsing and air-drying, the original labels on the container must be defaced or removed before disposal as non-hazardous waste.[4][8]
5. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full hazardous waste container.[4]
-
Do not allow more than 55 gallons of hazardous waste to accumulate in your laboratory's SAA.[7][8]
Quantitative Data Summary
| Item | Guideline | Source |
| Maximum Hazardous Waste Accumulation | 55 gallons | [7][8] |
| Empty Container Rinsing | Triple-rinse | [5][8] |
| First Rinse Disposal | Collect as hazardous waste | [4] |
Experimental Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound from initial handling to final pickup.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. odu.edu [odu.edu]
- 8. vumc.org [vumc.org]
Essential Safety and Handling Guidance for ZN-c5
Disclaimer: A specific Safety Data Sheet (SDS) for ZN-c5 was not publicly available at the time of this writing. The following guidance is based on established safety protocols for handling potent, non-sterile antineoplastic compounds and oral selective estrogen receptor degraders (SERDs) in a research laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment and to review any available internal documentation for this compound before handling.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on procedural, step-by-step guidance to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate level of PPE is critical to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the recommended PPE for various procedures. All PPE should be disposable or decontaminated after each use.
| Procedure | Recommended Personal Protective Equipment |
| Receipt and Unpacking | Single pair of chemotherapy-tested gloves (ASTM D6978 compliant). |
| Storage and Transport | Single pair of chemotherapy-tested gloves. |
| Weighing and Compounding (in a Containment Ventilated Enclosure or Class II Biological Safety Cabinet) | Double pair of chemotherapy-tested gloves, disposable gown with back closure and tight-fitting cuffs, eye protection (safety goggles or face shield), and respiratory protection (N95 or higher). |
| In-vitro/In-vivo Administration | Double pair of chemotherapy-tested gloves, disposable gown, and eye protection if there is a risk of splashing. |
| Spill Cleanup | Double pair of chemotherapy-tested gloves, disposable gown, eye protection (goggles or face shield), respiratory protection (N95 or higher), and shoe covers. |
| Waste Disposal | Double pair of chemotherapy-tested gloves and a disposable gown. |
Note: Gowns should be made of a low-permeability fabric. All gloves should be powder-free.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for the safe handling of this compound from receipt to disposal.
1. Receipt and Inspection:
-
Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
If the container is compromised, do not open it. Isolate the package in a designated hazardous drug handling area and contact your EHS department.
-
If the container is intact, don PPE (single pair of chemotherapy gloves) before opening the outer packaging in a well-ventilated area.
-
Verify the contents against the shipping manifest.
2. Storage:
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
The storage location should be separate from general laboratory chemicals and have restricted access.
-
Follow the manufacturer's or supplier's recommendations for storage temperature and conditions.
3. Compounding/Preparation:
-
All manipulations of powdered this compound, including weighing and initial solubilization, must be performed in a certified containment ventilated enclosure (CVE), also known as a powder hood, or a Class II Biological Safety Cabinet (BSC) to prevent aerosol generation.[1]
-
Donning PPE: Before entering the compounding area, perform hand hygiene. Don shoe covers, an inner pair of gloves, a disposable gown, an outer pair of gloves (ensuring cuffs are over the gown sleeves), eye protection, and respiratory protection.
-
Use a dedicated set of utensils (spatulas, weigh boats, etc.) for handling this compound. These should be disposed of as hazardous waste or decontaminated after use.
-
Employ "wet" techniques where possible to reduce dust generation (e.g., adding a small amount of solvent to the powder on the weigh boat).
-
Use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection.[1]
4. Administration (In-vitro/In-vivo):
-
Conduct all procedures involving the administration of this compound solutions within a BSC or with appropriate local exhaust ventilation.
-
Wear appropriate PPE, including double gloves, a gown, and eye protection.
-
Handle animal cages and bedding from treated animals as potentially contaminated and dispose of them according to institutional guidelines for hazardous waste.
5. Decontamination and Cleaning:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Use a two-step process: deactivation with an appropriate agent (e.g., sodium hypochlorite (B82951) solution, if compatible) followed by cleaning with a detergent.
-
All cleaning materials (wipes, pads) must be disposed of as hazardous waste.
6. Spill Management:
-
Evacuate the immediate area of the spill.
-
Assemble a spill kit containing absorbent materials, designated waste bags, and the necessary PPE.
-
Don the appropriate PPE for spill cleanup.
-
Contain the spill using absorbent pads. For liquid spills, absorb the liquid. For powder spills, gently cover with damp absorbent material to avoid aerosolization.
-
Clean the area from the outer edge of the spill towards the center.
-
Dispose of all contaminated materials in a designated hazardous waste container.
-
Report the spill to your supervisor and EHS department.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and exposure.
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a puncture-resistant, leak-proof sharps container clearly labeled "Hazardous Drug Waste" or "Chemotherapy Waste".[1]
-
Contaminated PPE and Materials: All gloves, gowns, absorbent pads, and other materials contaminated with this compound are considered hazardous waste.[1] These items must be segregated into designated, leak-proof, and clearly labeled containers.
-
Unused this compound: Unused or expired this compound must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines. Do not dispose of it down the drain or in the regular trash.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
